Beta-Carotene
Description
Historical Perspectives in Beta-Carotene (B85742) Research
The study of carotenoids, including this compound, dates back to the early 19th century. mdpi.combris.ac.uk Heinrich Wackenroder, a German pharmacist, achieved the first isolation and description of this compound from carrots (Daucus carota L.) in 1831 while investigating an anthelminthic drug. mdpi.combris.ac.ukresearchgate.net This marked a significant milestone in carotenoid research. mdpi.com In 1907, Richard Willstätter and Walter Mieg established the empirical formula of this compound as C40H56. mdpi.combris.ac.uk The complete structure of this compound was subsequently elucidated by Paul Karrer in 1930-1931, a pioneering achievement for a vitamin or provitamin structure, for which he later received a Nobel Prize. bris.ac.ukresearchgate.net Early in the 20th century, observations by Harry Steenbock in 1919 suggested a link between the carotenoids found in colored vegetables and growth-promoting activity, hinting at the concept of provitamins – molecules converted into vitamins by the body. mdpi.combris.ac.uk
Evolution of Research Focus on this compound
Initially, research on this compound primarily focused on its isolation, characterization through light absorption measurements, and the determination of its empirical formula. mdpi.com Following the recognition of its relationship with vitamin A, the focus expanded to its role as a provitamin A source. wikipedia.orgbris.ac.uknih.gov The first total syntheses of this compound were achieved in 1950, leading to its commercial production starting in 1954. bris.ac.uk
Throughout the 1970s and 1980s, research delved into its suitability for use in food and its activity within the body. bris.ac.uk A significant shift occurred in the early 1980s with the suggestion that this compound might play a role in cancer prevention, alongside the discovery of its antioxidant properties. bris.ac.uk This spurred extensive research into its potential health benefits beyond its provitamin A function. juniperpublishers.comtaylor.edu The concept of this compound as an antioxidant, capable of inhibiting radical-initiated peroxidation, became a key area of investigation. fishersci.cataylor.edu
Current Research Landscape and Significance of this compound
The current research landscape on this compound is diverse and continues to evolve. While its role as the most efficient provitamin A carotenoid remains fundamental, significant attention is placed on its other biological activities. nih.gov this compound is recognized for its antioxidant capabilities, protecting cells and tissues against oxidative stress by quenching singlet molecular oxygen and scavenging reactive oxygen species, particularly peroxyl radicals. fishersci.canih.govtandfonline.com However, its direct antioxidant importance in all tissues is still debated, with singlet oxygen quenching likely more significant in light-exposed tissues like the skin. nih.gov
Research also continues into the potential of this compound in preventing certain chronic diseases, including some types of cancer and cardiovascular diseases, although findings from large-scale intervention trials have sometimes been inconsistent, particularly regarding the effects of high-dose supplementation in certain populations like smokers. mdpi.comfrontiersin.orgnih.govnih.govmdpi.com The bioavailability of this compound from food sources and the factors influencing its absorption and metabolism remain active areas of study. mdpi.comjuniperpublishers.comresearchgate.nethogrefe.com This includes investigating the impact of food matrix, processing methods, and host-related factors on its uptake and conversion. researchgate.nethogrefe.com
Furthermore, there is ongoing research into improving the delivery and stability of this compound, including the use of nanotechnology and encapsulation techniques for applications in food, pharmaceuticals, and cosmetics. mdpi.combusinesswire.comresearchgate.net The development of biofortified crops with enhanced this compound content is also a significant area of research aimed at addressing vitamin A deficiency in vulnerable populations. isaaa.org The complexity of this compound's interactions within biological systems and the factors influencing its efficacy continue to drive scientific inquiry. nih.gov
Key Research Findings on this compound
| Research Area | Key Findings | Source |
| Provitamin A Activity | Most efficient provitamin A carotenoid, converted to retinol (B82714) (vitamin A) in the body. wikipedia.orgnih.gov Contributes significantly to vitamin A intake. nih.gov | wikipedia.orgnih.gov |
| Antioxidant Activity | Quenches singlet oxygen and scavenges reactive oxygen species, protecting against oxidative stress. fishersci.canih.govtandfonline.com | fishersci.canih.govtandfonline.com |
| Immunomodulation | Potential to influence immune cell function and contribute to immune homeostasis. tandfonline.commdpi.com Effects observed in animal studies. tandfonline.com | tandfonline.commdpi.com |
| Cancer Research | Observational studies suggest an association between higher intake from food and lower risk of certain cancers. mdpi.comnih.gov Intervention trial results have been inconsistent. frontiersin.orgnih.govmdpi.com | mdpi.comfrontiersin.orgnih.govmdpi.com |
| Cardiovascular Health | Potential cardioprotective effects through anti-inflammatory properties. mdpi.com Observational studies suggest an association with lower risk. mdpi.com | mdpi.com |
| Bioavailability | Highly variable depending on food source, processing, and individual factors. researchgate.nethogrefe.com Absorption from plant sources ranges from 5% to 65%. researchgate.net | researchgate.nethogrefe.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHQHLEOONYIE-JLTXGRSLSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Record name | BETA-CAROTENE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BETA-CAROTENE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020253 | |
| Record name | beta-Carotene | |
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Molecular Weight |
536.9 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to brownish-red crystals or crystalline powder, Red, brownish-red or purple-violet crystals or crystalline powder (colour varies according to extraction solvent used and conditions of crystallisation), Deep purple or red solid; [Merck Index], Solid | |
| Record name | BETA-CAROTENE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BETA-CAROTENE | |
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| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
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| Record name | beta-Carotene | |
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Boiling Point |
633-577ºC, 654.00 to 657.00 °C. @ 760.00 mm Hg | |
| Record name | Beta carotene | |
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Solubility |
Sol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °C; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkalies, SOL IN FAT SOLVENTS, Soluble in acetone, Soluble in vegetable oils, For more Solubility (Complete) data for BETA-CAROTENE (7 total), please visit the HSDB record page., 0.6 mg/mL | |
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| Record name | beta-Carotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |
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Density |
1.00 at 20 °C/20 °C | |
| Record name | BETA-CAROTENE | |
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Color/Form |
Deep purple, hexagonal prisms from benzene and methanol, Red, rhombic, almost square leaflets from petroleum ether; dil soln are yellow, CRYSTALLINE FORM APPEARS DEEP ORANGE OR COPPER-COLORED, Red-brown hexagonal prisms from benzene and methanol | |
CAS No. |
7235-40-7 | |
| Record name | β-Carotene | |
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| Record name | .beta.,.beta.-Carotene | |
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| Record name | BETA CAROTENE | |
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| Record name | BETA-CAROTENE | |
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| Record name | beta-Carotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176-184ºC, 183 °C (evacuated tube), 183 °C | |
| Record name | Beta carotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06755 | |
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| Record name | BETA-CAROTENE | |
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| Record name | beta-Carotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis of Beta Carotene
Plant Biosynthetic Pathways
In plants, β-carotene biosynthesis primarily takes place within plastids, such as chloroplasts and chromoplasts, via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. rsc.orgbioone.orgresearchgate.net This pathway is responsible for generating the C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). bioone.orgnih.gov While plants also possess the mevalonate (B85504) (MVA) pathway in the cytosol, carotenoids are predominantly synthesized from precursors derived from the plastidial MEP pathway. rsc.orgnih.gov
The initial steps of the MEP pathway involve the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgbioone.org DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR). bioone.orgresearchgate.net Subsequent enzymatic steps lead to the formation of IPP and DMAPP. rsc.orgnih.gov
The biosynthesis of the C40 carotenoid backbone begins with the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP), a C20 intermediate derived from IPP and DMAPP, catalyzed by phytoene (B131915) synthase (PSY). rsc.orgnih.gov This reaction yields the colorless C40 compound phytoene. rsc.orgnih.govmdpi.com Phytoene then undergoes a series of desaturation and isomerization reactions to form lycopene (B16060). rsc.orgaocs.org In plants, this involves enzymes like phytoene desaturase (PDS), zeta-carotene (B1237982) desaturase (ZDS), zeta-carotene isomerase (ZISO), and carotenoid isomerase (CRTISO). aocs.org
Lycopene cyclization is a critical branching point in the pathway. aocs.orgfrontiersin.orgfrontiersin.org Lycopene can be cyclized at one or both ends by lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). frontiersin.orgfrontiersin.orgnih.gov To form β-carotene, which has two β-rings, lycopene is cyclized by LCYB at both ends. frontiersin.orgfrontiersin.org The relative activities of LCYB and LCYE determine the proportion of lycopene channeled towards β,β-carotenoids (like β-carotene) and ε,β-carotenoids (like α-carotene). aocs.org
The core carotenoid pathway is largely conserved across plant species, although variations exist, leading to the accumulation of diverse carotenoids in different plant tissues like fruits, flowers, and roots. aocs.orgresearchgate.netnih.gov
Microbial Biosynthetic Pathways
Many microorganisms, including bacteria, fungi, and algae, are capable of synthesizing β-carotene. mdpi.comsci-hub.seresearchgate.net Similar to plants, microbial β-carotene biosynthesis also originates from the isoprenoid precursor pathways: the MEP pathway and the MVA pathway. nih.govsci-hub.seoup.com The distribution of these pathways varies among microorganisms; for instance, bacteria typically utilize the MEP pathway, while fungi and some yeasts employ the MVA pathway. nih.govsci-hub.se
In the MVA pathway, acetyl-CoA is the starting precursor, which is converted to mevalonate through several enzymatic steps involving acetoacetyl-CoA thiolase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and HMG-CoA reductase (HMGR). nih.govsci-hub.se Mevalonate is then phosphorylated and decarboxylated to yield IPP, which is isomerized to DMAPP. sci-hub.se
The subsequent steps in microbial β-carotene biosynthesis mirror the plant pathway, starting with the condensation of IPP and DMAPP derivatives to form GGPP. rsc.orgsci-hub.se Phytoene synthase (CrtB in bacteria) catalyzes the formation of phytoene from two GGPP molecules. mdpi.comsci-hub.se Phytoene desaturase (CrtI in bacteria) then introduces double bonds into phytoene to produce lycopene. mdpi.comaocs.orgsci-hub.se Finally, lycopene cyclase (CrtY in bacteria) converts lycopene into β-carotene by forming two β-rings. mdpi.comfrontiersin.orgsci-hub.se
Microorganisms known for β-carotene production include Erwinia uredovora, Pantoea agglomerans (bacteria), Blakeslea trispora, Mucor circinelloides (fungi), and Rhodotorula mucilaginosa, Xanthophyllomyces dendrorhous, Yarrowia lipolytica (yeasts). mdpi.comsci-hub.sefrontiersin.org The specific genes and enzymes involved can vary between different microbial species. sci-hub.sefrontiersin.org
Genetic Regulation of Beta-Carotene (B85742) Biosynthesis
The biosynthesis of β-carotene is a tightly regulated process controlled at multiple levels, including transcriptional, post-transcriptional, and enzymatic regulation. Genetic regulation plays a significant role in determining the type and amount of carotenoids accumulated in organisms.
In plants, the expression of genes encoding carotenoid biosynthetic enzymes is regulated during development and in response to environmental stimuli like light. pnas.orgnsfc.gov.cnmdpi.com For example, in tomato fruit ripening, the transcription of genes like Psy (phytoene synthase) and Pds (phytoene desaturase) is often upregulated, while the expression of lycopene cyclase genes might change, leading to the accumulation of specific carotenoids like lycopene or β-carotene. pnas.orgnsfc.gov.cnoup.com Transcription factors, although only a few have been directly linked to regulating specific carotenoid biosynthesis genes, are known to influence the pathway, often in conjunction with developmental processes like fruit ripening. nsfc.gov.cn Light signaling pathways, involving photoreceptors and transcription factors like PIFs and HY5, also play a role in regulating carotenogenesis, particularly the expression of PSY genes. mdpi.com
In microorganisms, genetic regulation can involve operons containing multiple carotenoid biosynthesis genes, allowing for coordinated expression. For instance, in Phycomyces, the genes carRA and carB, encoding enzymes for β-carotene synthesis, are adjacent and divergently transcribed, potentially allowing for joint regulation. pnas.org Environmental factors such as light and chemical stimuli can also influence gene expression and β-carotene accumulation in microorganisms. pnas.org
Biotechnological Approaches for Enhanced this compound Production
Given the increasing demand for natural β-carotene, various biotechnological strategies have been developed to enhance its production. These approaches often involve manipulating the biosynthetic pathways in microorganisms and plants. researchgate.netresearchgate.netnih.gov
Plant In Vitro Cultures and Genetic Engineering
Plant in vitro cultures and genetic engineering offer alternative strategies for β-carotene production, particularly for compounds traditionally extracted from plants. researchgate.netnih.govresearchgate.net Plant in vitro cultures, such as cell cultures and organ cultures, can be used as controlled systems for β-carotene accumulation. researchgate.netresearchgate.net Strategies in this area include optimizing culture conditions, precursor feeding, and elicitation with signaling molecules like jasmonic acid and salicylic (B10762653) acid, which have been shown to enhance β-carotene production in some plant species. researchgate.net
Genetic engineering in plants involves introducing or modifying genes in the carotenoid biosynthetic pathway to increase β-carotene content. researchgate.netekb.egmedcraveonline.com A prominent example is Golden Rice, where genes from maize and a bacterium were introduced to enable the production of β-carotene in the rice endosperm, which naturally lacks carotenoids. medcraveonline.comnih.govresearchgate.net This involved introducing genes such as psy (phytoene synthase) and crtI (bacterial phytoene desaturase). nih.govresearchgate.net Overexpression of lycopene β-cyclase genes has also been explored in crops like pepper to increase β-carotene levels at the expense of lycopene. oup.comekb.eg
Interactive Data Table: Enhanced β-Carotene Production in Plant In Vitro Cultures through Elicitation researchgate.net
| Plant Species & Culture Type | Elicitor | Elicitor Concentration | β-Carotene Content (µg/g FW or µg/L) | Fold Increase vs. Control |
| Lavandula angustifolia shoots | Jasmonic acid | 0.5 mg/L | 22.10 µg/g FW | 5 |
| Lavandula angustifolia shoots | Salicylic acid + active carbon | 1.5 mg/L | 14.50 µg/g FW | 3.3 |
| Rosa damascena cell cultures | Methyl jasmonate (MJ) | 1 µM | >180 µg/L (at 21 days) | >2 |
| Rosa damascena cell cultures | Methyl jasmonate (MJ) | 5 µM | >180 µg/L (at 21 days) | >2 |
| Daucus carota cell cultures | Cyclodextrins | Not specified | >2.5 µg/g DW (at 21 days) | Linear increase |
Note: This table presents data from studies on elicitation in plant in vitro cultures and shows the effect on β-carotene production.
Beta Carotene Metabolism in Biological Systems
Absorption Mechanisms
The absorption of beta-carotene (B85742) primarily occurs in the small intestine, particularly the duodenum. wikipedia.org Due to its highly lipophilic nature, this compound's absorption is intrinsically linked to dietary fat and the formation of mixed micelles. mdpi.comiaea.orgnih.gov
While historically thought to primarily involve passive diffusion, research now strongly suggests the involvement of specific protein transporters in this compound uptake, especially at lower dietary concentrations. cambridge.orghogrefe.commdpi.comnih.gov At higher, pharmacological concentrations, passive diffusion may become the predominant mechanism. hogrefe.commdpi.com
Factors Influencing Bioavailability and Bioaccessibility
The bioavailability and bioaccessibility of this compound are influenced by a multitude of factors, ranging from the food matrix in which it is consumed to host-related physiological conditions. Bioaccessibility refers to the amount of this compound released from the food matrix and available for absorption, while bioavailability is the fraction that is absorbed and utilized or stored by the body. hogrefe.comimrpress.com
Here is a summary of factors influencing this compound bioaccessibility and bioavailability:
| Factor | Influence on Bioaccessibility/Bioavailability | Notes | Source(s) |
| Food Matrix | Significant influence (positive or negative) | Determines release from food structure. | imrpress.comscielo.org.mxredalyc.orgnih.gov |
| Dietary Lipids (Fat) | Positive influence | Essential for micelle formation; stimulates bile secretion. | mdpi.comiaea.orgnih.govredalyc.org |
| Food Processing (Cooking/Processing) | Generally positive | Disrupts cell walls, enhancing release. Excessive heat can cause oxidation. | iaea.orgwur.nl |
| Particle Size of Food | Positive influence | Smaller particles (pureed/finely chopped) improve absorption. | iaea.org |
| Dietary Fiber | Negative influence | Can hinder micelle formation and sequester bile salts. | mdpi.comiaea.orgnih.gov |
| Other Food Compounds (e.g., proteins, minerals) | Variable | Proteins can act as emulsifiers; high mineral amounts can interfere. | hogrefe.commdpi.comimrpress.com |
| Isomeric Form | Influences absorption efficiency | All-trans form generally shows higher cellular uptake. | cambridge.orghogrefe.comimrpress.com |
| Carotenoid Dose | Influences absorption rate | Lower doses may result in higher fractional absorption efficiency. | hogrefe.comredalyc.org |
| Interaction with other Carotenoids | Can lead to competition for absorption | Co-consumption can reduce absorption of other carotenoids. | redalyc.orgresearchgate.net |
| Gastrointestinal Secretions (enzymes, bile salts) | Essential for digestion and micelle formation | Bile salts are crucial for micellization. | hogrefe.commdpi.comimrpress.com |
| Host-Related Factors (e.g., genetics, age, disease) | Significant influence | Genetic variations in transporters and enzymes play a role. | cambridge.orgnih.govimrpress.comdoi.org |
Dietary and Matrix Effects
The food matrix is a critical determinant of this compound bioaccessibility and bioavailability. imrpress.comscielo.org.mxredalyc.orgnih.gov this compound is often sequestered within the chromoplasts of plant cells, and its release requires the physical and chemical disruption of the food matrix during digestion. mdpi.comscielo.org.mxresearchgate.net Processing methods like cooking and mechanical homogenization can break down cell walls, thereby increasing the release and subsequent bioaccessibility of this compound. iaea.orgwur.nl For instance, studies have shown that the apparent absorption of this compound from an "oil diet" was 1.9-fold higher than from a "mixed diet" containing this compound-rich vegetables, consistent with in vivo findings. nih.gov
The presence and type of dietary fat are paramount for efficient this compound absorption. mdpi.comiaea.orgnih.govredalyc.org Fat stimulates the secretion of bile salts, which are essential for the emulsification of lipids and the formation of mixed micelles. mdpi.comiaea.orgnih.gov this compound must be incorporated into these mixed micelles to become soluble in the aqueous environment of the small intestine and diffuse towards the enterocytes for absorption. mdpi.comiaea.orgnih.gov Studies have demonstrated a significant reduction in this compound absorption in the absence or with very low amounts of dietary fat. iaea.org While a minimum threshold of dietary fat (e.g., 3-5 grams per meal) is suggested for optimal absorption, the required amount can vary depending on the food matrix and the specific carotenoid. mdpi.comredalyc.orgwur.nl The type of fatty acid can also influence micelle formation and this compound absorption, with longer-chain fatty acids generally favoring micellization more effectively than medium-chain fatty acids. hogrefe.comnih.gov
Conversely, certain dietary components like fiber can negatively impact this compound bioavailability. mdpi.comiaea.orgnih.gov Fiber may interfere with micelle formation or sequester bile salts, reducing the amount of this compound available for absorption. mdpi.comiaea.org
Isomeric Forms and Absorption
This compound exists in various isomeric forms, primarily as the all-trans isomer, but also in various cis configurations, such as 9-cis and 13-cis this compound. cambridge.orgnews-medical.netresearchgate.net While cis isomers may exhibit higher micellization efficiency than the all-trans form, cellular uptake appears to be higher for the all-trans isomer. cambridge.orghogrefe.com The proportion of these isomers can vary in different food sources and supplements. researchgate.net Some research suggests that the all-trans form may be more suitable for efficient absorption. researchgate.net
Cellular Uptake: Role of Transporter Proteins (e.g., SCARB1)
While passive diffusion contributes to this compound uptake, particularly at higher concentrations, transporter proteins play a significant role, especially at lower, physiological concentrations. cambridge.orghogrefe.commdpi.comnih.gov The scavenger receptor class B type 1 (SCARB1), also known as SR-BI, is a key protein involved in the cellular uptake of this compound into enterocytes (intestinal cells). wikipedia.orgcambridge.orgmdpi.commdpi.comnih.gov SCARB1 is a transmembrane protein that facilitates the uptake of various lipids, including cholesterol and carotenoids, from mixed micelles. mdpi.commdpi.comnih.gov Studies using models inhibiting or overexpressing SCARB1, as well as genetic association studies, have provided strong evidence for its role in this compound absorption. cambridge.orgdoi.orgmdpi.compnas.org Genetic variations (SNPs) in the SCARB1 gene have been correlated with this compound bioavailability. cambridge.orgdoi.org
Another transporter, CD36, has also been suggested to be involved in this compound uptake by enterocytes. cambridge.orgmdpi.com The intestinal transcription factor ISX (intestine specific homeobox) acts as a repressor of SCARB1 and BCO1 gene expression, forming a negative feedback loop that regulates provitamin A uptake when vitamin A levels are sufficient. cambridge.orgdoi.orgmdpi.comnih.gov
Micelle Formation and Incorporation
Micelle formation is an obligatory step for the efficient absorption of this compound. mdpi.comiaea.orgnih.gov During digestion in the small intestine, this compound, along with other lipophilic compounds and the products of fat digestion (such as free fatty acids and monoacylglycerols), is incorporated into mixed micelles. mdpi.comnih.govnih.gov These micelles are nanoscale aggregates formed with the help of bile salts and phospholipids, which are amphipathic molecules. hogrefe.commdpi.comnih.gov The surface-active properties of bile salts are crucial for reducing the size of lipid droplets and facilitating the incorporation of this compound into mixed micelles, making it soluble in the aqueous environment of the intestinal lumen. mdpi.comnih.gov The formation and stability of these micelles are influenced by factors such as the amount and type of dietary fat, the concentration of bile salts, and the presence of other dietary components like fiber. mdpi.comnih.gov Once incorporated into mixed micelles, this compound can diffuse through the unstirred water layer to the surface of the enterocytes for cellular uptake. mdpi.comnih.gov
Bioconversion to Vitamin A and Other Metabolites
This compound is the most abundant and well-characterized provitamin A carotenoid in the human diet, capable of being converted into vitamin A (retinol) in the body. wikipedia.orgnih.govhogrefe.commdpi.comresearchgate.net This bioconversion primarily occurs within the enterocytes of the small intestine, although other tissues like the liver can also contribute. wikipedia.orgcambridge.org
The main enzyme responsible for the symmetrical cleavage of this compound into two molecules of retinal is this compound 15,15'-oxygenase (BCO1), also known as BCMO1 or CMOI. wikipedia.orgnih.govmdpi.commdpi.com This enzyme cleaves the central double bond of the this compound molecule. wikipedia.orgmdpi.commdpi.com The resulting retinal can then be reduced to retinol (B82714) (vitamin A) by retinal reductase, utilizing NADH. youtube.com
Not all absorbed this compound is converted to vitamin A. A significant portion can be absorbed intact and transported in the circulation incorporated into lipoproteins, primarily chylomicrons, and subsequently very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). wikipedia.orgcambridge.orgnih.govresearchgate.net Intact this compound can be stored in various tissues, including adipose tissue and the liver. cambridge.orgdrugbank.com
Another enzyme, this compound 9',10'-dioxygenase (BCO2), is involved in the asymmetric cleavage of this compound and other carotenoids. wikipedia.orgnih.gov This cleavage produces beta-apo-carotenals and beta-ionone. wikipedia.org BCO2 appears to play a role in preventing excessive accumulation of carotenoids. wikipedia.org
The efficiency of this compound bioconversion to vitamin A is highly variable among individuals and is influenced by several factors, including vitamin A status, genetics (particularly polymorphisms in the BCO1 gene), and dietary factors. cambridge.orgnih.govnih.govnih.gov The conversion factor of dietary this compound to retinol is not fixed and has been estimated to range widely in human studies, from approximately 3.6:1 to 28:1 by weight, depending on the food matrix and study design. nih.govnih.govresearchgate.netcambridge.org For a mixed diet, a conversion factor of 12:1 by weight is often cited, while for this compound dissolved in oil, it may be lower, around 2:1 to 4:1. cambridge.org
Beyond vitamin A, this compound can also be metabolized into other bioactive apocarotenoids through enzymatic or non-enzymatic processes. cambridge.orgresearchgate.net These metabolites, such as beta-apo-carotenals and beta-apo-carotenoic acids, may exert biological activities, including modulating gene expression through nuclear hormone receptors like retinoic acid receptors (RARs) and retinoid X receptors (RXRs). cambridge.orgresearchgate.net The liver plays a central role in the further metabolism, storage, and distribution of this compound and its metabolites. cambridge.org
Here is a table summarizing key enzymes and metabolites involved in this compound bioconversion:
| Compound/Enzyme | Role in Metabolism | Source(s) |
| This compound 15,15'-oxygenase (BCO1) | Symmetrical cleavage of this compound to two molecules of retinal. | wikipedia.orgnih.govmdpi.commdpi.com |
| Retinal Reductase | Reduction of retinal to retinol (Vitamin A). | youtube.com |
| This compound 9',10'-dioxygenase (BCO2) | Asymmetric cleavage of this compound to apocarotenoids (e.g., beta-ionone). | wikipedia.orgnih.gov |
| Retinal | Intermediate product of BCO1 cleavage; converted to retinol. | wikipedia.orgmdpi.comyoutube.com |
| Retinol (Vitamin A) | Primary product of this compound bioconversion; biologically active form. | wikipedia.orghogrefe.comyoutube.com |
| Beta-apo-carotenals | Products of asymmetric cleavage; potential bioactive metabolites. | wikipedia.orgcambridge.org |
| Beta-ionone | Product of asymmetric cleavage. | wikipedia.org |
| Retinoic Acid | Oxidized form of retinol; ligand for nuclear receptors; involved in gene regulation. | cambridge.orgmdpi.commdpi.com |
Symmetric Cleavage by this compound 15,15'-Dioxygenase (BCMO1)
This compound 15,15'-Dioxygenase (BCMO1), also known as this compound 15,15'-Monooxygenase 1, is the primary enzyme responsible for the symmetric cleavage of this compound. This enzyme acts on the central 15,15' double bond of this compound, catalyzing an oxidative cleavage reaction that requires molecular oxygen. mdpi.comwikipedia.org The symmetric cleavage of one molecule of this compound by BCMO1 yields two molecules of all-trans-retinal (B13868). mdpi.comresearchgate.netnih.gov This reaction is a crucial step in the conversion of dietary provitamin A carotenoids into retinoids, which are essential for various physiological functions, including vision, immune function, and cellular differentiation. mdpi.comdnalabs.ca BCMO1 is primarily located in the small intestine and liver in humans. wikipedia.org
Data Table: Symmetric Cleavage by BCMO1
| Substrate | Enzyme | Cleavage Site | Products |
| This compound | BCMO1 | 15,15' | Two molecules of all-trans-Retinal |
The gene encoding BCMO1 is known as BCO1. Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the BCO1 gene can significantly influence the enzyme's expression levels and catalytic activity, leading to interindividual variability in this compound conversion efficiency. cambridge.orgresearchgate.netgeneticlifehacks.comnih.gov
Several common variants in the BCO1 gene have been identified and associated with altered BCMO1 activity and circulating this compound levels. For instance, the SNPs rs12934922 (R267S) and rs7501331 (A379V) are common variants that have been reported to reduce the ability to convert this compound. nih.govnhri.org.tw Studies have shown that individuals carrying certain alleles of these SNPs may have reduced BCMO1 enzyme function, potentially leading to lower production of vitamin A from dietary this compound and higher levels of this compound in the blood. dnalabs.cageneticlifehacks.com Reduced enzymatic activity of BCO1 due to genetic polymorphisms is suggested to contribute to the large interindividual variability observed in this compound absorption and conversion. nih.gov
Data Table: Selected BCO1 Genetic Variants and Reported Effects
| SNP ID | Amino Acid Change | Reported Effect on BCMO1 Activity | Associated Phenotype(s) |
| rs12934922 | R267S | Reduced conversion ability | Higher plasma this compound, lower vitamin A production geneticlifehacks.comnih.gov |
| rs7501331 | A379V | Reduced conversion ability | Higher plasma this compound, lower vitamin A production geneticlifehacks.comnih.gov |
The activity and expression of BCMO1 are subject to various regulatory mechanisms, including dietary factors and retinoid status. Vitamin A deficiency has been shown to induce BCMO1 expression, suggesting a feedback mechanism to enhance vitamin A production when levels are low. researchgate.netnih.gov Conversely, supplementation with vitamin A or its active metabolites, such as all-trans and 9-cis retinoic acid, can dose-dependently reduce BCMO1 expression. researchgate.netnih.gov
A key regulator of intestinal BCMO1 gene activity is the intestine-specific homeobox (ISX) transcription factor. cambridge.orgresearchgate.netcambridge.org ISX is involved in a diet-responsive regulatory network that exerts negative feedback control on intestinal vitamin A uptake and production. researchgate.netnih.gov Retinoic acid can induce the expression of ISX through retinoic acid receptors, further contributing to the regulation of BCMO1. researchgate.net Dietary factors, including the type and amount of fat, can also influence BCMO1 activity. researchgate.net Unsaturated N-3 fatty acids have been shown to enhance BCMO1 activity in rat intestine. researchgate.net
Asymmetric Cleavage by this compound 9',10'-Dioxygenase (BCO2)
In addition to symmetric cleavage, this compound can undergo asymmetric cleavage catalyzed by this compound 9',10'-Dioxygenase (BCO2), also known as this compound 9',10'-Dioxygenase 2 (BCDO2). mdpi.comresearchgate.netnih.gov Unlike BCMO1, which is primarily involved in provitamin A conversion, BCO2 has a broader substrate specificity and can cleave various carotenoids, including this compound and xanthophylls. nih.govfrontiersin.orguniprot.org BCO2 acts on the 9',10' double bond of this compound, resulting in the formation of apocarotenoids, specifically beta-apo-10'-carotenal and beta-ionone. mdpi.comresearchgate.netfrontiersin.org BCO2 is located in the inner mitochondrial membrane, in contrast to the cytoplasmic localization of BCMO1. nih.gov
Data Table: Asymmetric Cleavage by BCO2
| Substrate | Enzyme | Cleavage Site | Products |
| This compound | BCO2 | 9',10' | Beta-apo-10'-carotenal, Beta-ionone mdpi.comresearchgate.netfrontiersin.org |
The asymmetric cleavage of this compound and other carotenoids by BCO2 generates a diverse range of apocarotenoids. researchgate.netannualreviews.org These apocarotenoids are carotenoid cleavage products that are shorter than the parent carotenoid molecule. mdpi.com While some apocarotenals, such as beta-apo-10'-carotenal, can potentially be further cleaved by BCMO1 to produce retinaldehyde and downstream retinoids, the biological functions of many apocarotenoids remain under investigation. mdpi.comresearchgate.netfrontiersin.org
Apocarotenoids are structural analogs of naturally occurring retinoids and have emerged as molecules that can modulate retinoid metabolism and signaling. annualreviews.orgmdpi.com They can interact with nuclear receptors, including retinoid receptors, potentially influencing gene expression and cellular processes. annualreviews.orgmdpi.comohiolink.edu
Beta-apo-13-carotenone (B1663481), an 18-carbon apocarotenoid, is one of the eccentric cleavage products of this compound. mdpi.commedchemexpress.com Research has shown that beta-apo-13-carotenone can bind with high affinity to purified retinoid receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). annualreviews.orgmdpi.comohiolink.eduresearchgate.net
Studies have demonstrated that beta-apo-13-carotenone can function as an antagonist of retinoid receptors. annualreviews.orgmdpi.comohiolink.edumedchemexpress.com It has been shown to antagonize the activation of RXRα by 9-cis-retinoic acid and the transactivation of RAR isoforms induced by all-trans-retinoic acid. mdpi.comohiolink.edumedchemexpress.comresearchgate.net Competitive radioligand binding assays indicate that beta-apo-13-carotenone can directly compete with retinoic acid for binding to the ligand-binding site of RARs. mdpi.comohiolink.eduresearchgate.net Molecular modeling studies support the interaction of beta-apo-13-carotenone with the ligand-binding site of retinoid receptors. mdpi.comohiolink.edu These findings suggest that beta-apo-13-carotenone and other apocarotenoids may act as naturally occurring modulators of retinoid signaling. ohiolink.edu
Data Table: Beta-apo-13-carotenone Binding to Retinoid Receptors
| Apocarotenoid | Receptor | Binding Affinity (nM) | Reported Activity |
| Beta-apo-13-carotenone | RARα | 3–5 | Antagonist |
| Beta-apo-13-carotenone | RARβ | 3–5 | Antagonist |
| Beta-apo-13-carotenone | RARγ | 3–5 | Antagonist |
| Beta-apo-13-carotenone | RXRα | 7–8 | Antagonist |
Note: Binding affinities are approximate and can vary depending on the experimental conditions.
Apocarotenoid Formation and Biological Activity
Downstream Metabolism of Retinoids
The all-trans-retinal produced by the symmetric cleavage of this compound by BCMO1 is a central intermediate in retinoid metabolism. researchgate.net Retinal can be further metabolized through two primary pathways: reduction to retinol or oxidation to retinoic acid. researchgate.net
The reduction of all-trans-retinal to all-trans-retinol is catalyzed by enzymes belonging to the alcohol dehydrogenase (ADH) and retinol dehydrogenase (RDH) families. researchgate.net Retinol is the storage form of vitamin A and can be esterified to form retinyl esters, primarily by the enzyme lecithin:retinol acyltransferase (LRAT). researchgate.net
The oxidation of all-trans-retinal to all-trans-retinoic acid is an irreversible step catalyzed by retinaldehyde dehydrogenases (RALDH), also known as aldehyde dehydrogenase 1 (ALDH1) family enzymes. researchgate.net Retinoic acid is the biologically active form of vitamin A that functions as a ligand for nuclear receptors (RARs and RXRs) and regulates the transcription of numerous genes, influencing processes such as cell growth, differentiation, and immune response. researchgate.netdnalabs.cawikipedia.org Retinoic acid can be further metabolized into more polar, often transcriptionally inactive, compounds by enzymes such as those in the cytochrome P450 (CYP) 26 family. researchgate.net
The downstream metabolism of retinoids ensures the proper balance and utilization of vitamin A for various physiological needs.
Data Table: Downstream Metabolism of Retinoids
| Precursor | Enzyme(s) | Product(s) | Notes |
| all-trans-Retinal | ADH, RDH | all-trans-Retinol | Storage form of Vitamin A |
| all-trans-Retinol | LRAT | Retinyl Esters | Storage form of Vitamin A |
| all-trans-Retinal | RALDH (ALDH1 family) | all-trans-Retinoic Acid | Biologically active form, gene regulation |
| all-trans-Retinoic Acid | CYP26 family enzymes | Polar metabolites | Generally transcriptionally inactive |
Distribution and Storage in Tissues
Upon absorption, this compound is incorporated into lipid-containing micelles and subsequently into chylomicrons within the intestinal enterocytes wikipedia.org. These chylomicrons transport this compound through the lymphatic system into the bloodstream wikipedia.org. In the circulation, this compound is primarily associated with lipoproteins, including chylomicrons and low-density lipoproteins (LDL) wikipedia.orgcambridge.orgmdpi.com.
The uptake of this compound by various tissues is a crucial step in its utilization and storage. This process is mediated by specific transporter proteins. The scavenger receptor class B, type I (SR-BI) is a key protein involved in the cellular uptake of this compound by enterocytes and retinal pigment epithelium (RPE) cells wikipedia.orgmdpi.commdpi.com. Evidence also suggests that the LDL receptor (LDLr) contributes to this compound uptake, particularly in the maternal liver mdpi.com. Human tissues exhibit varying levels of SCARB1 expression, which influences their this compound content wikipedia.org.
This compound can be stored in tissues either as the intact molecule or after being cleaved into retinoids cambridge.orgmdpi.commdpi.com. The liver serves as a major organ for this compound storage, with a significant portion accumulated in hepatic stellate cells cambridge.orgmdpi.comcambridge.org. Adipose tissue is another important storage site, where absorbed this compound can be stored unchanged due to its lipophilic nature drugbank.comhogrefe.com. Other tissues that accumulate this compound include the kidney, skin, lung, adrenal gland, testes, and mammary gland mdpi.com. This compound has also been detected in the placenta, yolk sac, and embryo mdpi.com.
Studies have quantified the this compound content in various human tissues (expressed in nanograms per gram of wet weight) wikipedia.org.
| Tissue | This compound Content (ng/g wet weight) |
| Liver | 479 |
| Lung | 226 |
| Prostate | 163 |
| Skin | 26 |
Research in rats indicates that intact this compound is stored in all liver subcellular fractions, with the highest concentrations observed in plasma membranes imrpress.com.
Excretion Pathways
The elimination of this compound and its metabolites from the body occurs primarily through excretion in feces and urine drugbank.com. Unabsorbed dietary this compound is directly excreted in the feces drugbank.com. The amount of fecal excretion of this compound can be influenced by dietary factors, such as the consumption of dietary fiber, which may increase the excretion of fats and other fat-soluble compounds like this compound drugbank.com.
Metabolites of this compound, particularly retinoids, undergo further processing before excretion. Bile excretion plays a role in eliminating this compound metabolites, which can occur following single or multiple oxidation steps at various positions on the molecule, followed by glucuronidation cambridge.orgcambridge.org. Major carotenoid metabolites can be further oxidized and excreted via phase 2 metabolism pathways cambridge.orgcambridge.orglih.lunih.govresearchgate.net. These metabolic processes can yield water-soluble excretion products, such as retinyl-, retinoic acid (retinoyl), and oxo-retinoic acid glucuronides, which have been detected in serum, feces, and urine researchgate.net.
Mechanisms of Action of Beta Carotene
Antioxidant Mechanisms
Beta-carotene (B85742) is widely recognized for its antioxidant properties, which allow it to neutralize harmful reactive oxygen species (ROS) and protect cells from oxidative damage. This protective action is carried out through several distinct but interrelated mechanisms.
This compound is an effective scavenger of various free radicals. nih.govportlandpress.com Its unique molecular structure, characterized by a long chain of conjugated double bonds, enables it to delocalize the energy of unpaired electrons, thus neutralizing the reactivity of free radicals. drugbank.com Research has shown that this compound can rapidly scavenge nitrogen dioxide (NO₂•), thiyl (RS•), and sulfonyl (RSO₂•) radicals, which are known to initiate the damaging chain reaction of lipid peroxidation. nih.gov
The mechanism of scavenging can differ depending on the specific radical. For instance, the interaction with nitrogen dioxide involves an electron transfer to form a this compound radical-cation. nih.gov In contrast, the scavenging of thiyl radicals occurs through radical addition, creating an adduct-radical. nih.gov The reactivity of this compound with peroxyl radicals is notably lower than that of alpha-tocopherol (B171835) (a form of Vitamin E); however, it is more effective at scavenging lipophilic radicals within cellular membranes. nih.gov
| Radical Species | Scavenging Mechanism |
| Nitrogen Dioxide (NO₂•) | Electron Transfer |
| Thiyl (RS•) | Radical Addition |
| Sulfonyl (RSO₂•) | Electron Abstraction & Radical Addition |
| Peroxyl Radicals (ROO•) | Radical Addition |
This table summarizes the mechanisms by which this compound scavenges different types of free radicals.
Singlet oxygen (¹O₂) is a highly reactive and damaging form of oxygen that can be generated in biological systems, particularly through photosensitized processes. acs.orgfao.org this compound is known to be an exceptionally efficient quencher of singlet oxygen in laboratory settings (in vitro). fao.orgnih.govmdpi.com This process involves the physical transfer of energy from the excited singlet oxygen molecule to the this compound molecule, returning the oxygen to its less reactive ground state without the this compound being chemically altered. mdpi.com This quenching ability is a key aspect of its role in protecting against photo-induced tissue damage. researchgate.netnih.gov However, some research suggests that the efficiency of singlet oxygen quenching by this compound within mammalian cells (in vivo) may not be as significant as once thought, indicating that its other antioxidant mechanisms might be more prominent in a biological context. acs.org
Lipid peroxidation is a destructive chain reaction initiated by free radicals that damages cellular membranes, lipoproteins, and other lipid-containing structures. This compound can inhibit lipid peroxidation by scavenging the lipid peroxyl radicals that propagate this chain reaction. nih.govnih.gov Studies have demonstrated that this compound can suppress the oxidation of lipids in various model systems, including soybean phosphatidylcholine liposomal membranes. nih.gov
Interestingly, the antioxidant activity of this compound in preventing lipid peroxidation is dependent on the partial pressure of oxygen. researchgate.net It exhibits greater antioxidant efficacy at lower oxygen concentrations, which are typical of most physiological tissues. researchgate.net In some instances, this compound and alpha-tocopherol can act synergistically to inhibit lipid peroxidation in biological membranes, offering greater protection than the sum of their individual effects. nih.gov
Modulation of Gene Expression and Signaling Pathways
In addition to its antioxidant functions, this compound can influence cellular processes by modulating the expression of specific genes and interfering with key signaling pathways, particularly those involved in inflammation.
Chronic inflammation is a key factor in the development of many diseases. This compound has demonstrated anti-inflammatory effects by modulating critical inflammatory pathways. A central player in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net When activated, NF-κB orchestrates the transcription of numerous pro-inflammatory genes.
Research has shown that this compound can suppress the activation of NF-κB. nih.govresearchgate.net This inhibitory action, in turn, leads to a significant reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov Studies in macrophage cell lines have revealed that this compound can attenuate the inflammatory response induced by lipopolysaccharides (LPS) by inhibiting not only the NF-κB pathway but also other signaling cascades such as the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the c-Jun N-terminal kinase/p38 mitogen-activated protein kinase (JNK/p38 MAPK) pathways. nih.gov
| Signaling Pathway | Effect of this compound | Downstream Effect |
| NF-κB | Inhibition of activation | Decreased expression of TNF-α, IL-6, and other pro-inflammatory mediators |
| JAK2/STAT3 | Attenuation of activation | Reduced inflammatory response |
| JNK/p38 MAPK | Attenuation of activation | Reduced inflammatory response |
This table illustrates the impact of this compound on key inflammatory signaling pathways and the subsequent effects on inflammatory mediators.
Impact on Cell Cycle and Proliferation
This compound plays a significant role in the regulation of the cell cycle and cellular proliferation, demonstrating an ability to inhibit the growth of various cancer cell lines. iiarjournals.org Its mechanisms of action are multifaceted, involving the modulation of key regulatory proteins that govern cell cycle progression. mdpi.com
Research has shown that this compound can induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. For instance, in human colon adenocarcinoma cell lines, this compound has been observed to cause cell cycle arrest and apoptosis. iiarjournals.org This effect is partly attributed to the reduction of cyclin A, a crucial regulator of cell cycle progression. iiarjournals.org In human breast adenocarcinoma cells, this compound has been shown to promote cell cycle arrest, leading to a decrease in cell viability. iiarjournals.org Specifically, in MDA-MB-231 breast cancer cells, treatment with this compound resulted in an accumulation of cells in the G2/M phase, which was accompanied by a decrease in the G0/G1 phase population. iiarjournals.orgiiarjournals.org Conversely, in MDA-MB-235 cells, this compound induced cell cycle arrest in the G0/G1 phase after 96 hours of treatment. iiarjournals.orgiiarjournals.org
Furthermore, this compound has been found to influence the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. nih.gov In undifferentiated HL-60 leukemia cells, this compound treatment led to an increase in the expression of p21 and p27, which are known to halt cell cycle progression. nih.gov The antiproliferative effects of this compound are not limited to cancer cells. In normal human fibroblasts, this compound has been shown to induce a reversible cell cycle delay in the G1 phase. oup.com
The impact of this compound on cell proliferation is also linked to its pro-oxidant and antioxidant properties, which can vary depending on its concentration and the cellular environment. nih.gov At high concentrations or in the presence of oxidative stress, this compound can act as a pro-oxidant, leading to increased intracellular reactive oxygen species (ROS) production, which in turn can trigger cell cycle arrest and apoptosis. nih.govnih.gov
Table 1: Effects of this compound on Cell Cycle and Proliferation in Different Cell Lines
| Cell Line | Effect | Key Molecular Changes |
|---|---|---|
| Human Colon Adenocarcinoma | Induces cell cycle arrest and apoptosis. iiarjournals.org | Reduction in cyclin A. iiarjournals.org |
| MCF-7 (Breast Cancer) | Reduction in the percentage of cells in the G2/M phase. iiarjournals.orgiiarjournals.org | Not specified. |
| MDA-MB-231 (Breast Cancer) | Increase in cells retained in the G2/M phase. iiarjournals.orgiiarjournals.org | Decrease in cells in the G0/G1 phase. iiarjournals.orgiiarjournals.org |
| MDA-MB-235 (Breast Cancer) | Cell cycle arrest with an increased number of cells in the G0/G1 phase. iiarjournals.orgiiarjournals.org | Not specified. |
| HL-60 (Leukemia) | Modified cell cycle progression and induced apoptosis. nih.gov | Decreased cyclin A and Bcl-2 expression; increased p21 and p27 expression. nih.gov |
| Normal Human Fibroblasts | Reversible cell cycle delay in the G1 phase. oup.com | Not specified. |
Nuclear Receptor Signaling (e.g., PPARγ, RAR, RXR)
This compound's influence on cellular processes extends to the modulation of nuclear receptor signaling pathways, which are critical for gene expression regulation. While this compound itself does not directly bind to these receptors, its metabolic conversion to retinoids, such as all-trans-retinoic acid (ATRA), is a key mechanism through which it exerts its effects. icm.edu.plmdpi.com
The biological activities of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). icm.edu.pl ATRA, a derivative of this compound, is a ligand for RARs. mdpi.com Upon binding, the RAR forms a heterodimer with an RXR, and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. mdpi.com
Studies have demonstrated that this compound can influence gene expression through this pathway. For example, in C2C12 myotubes, this compound treatment was found to increase the expression of the Sost gene, which encodes the protein sclerostin. mdpi.com This effect was dependent on the conversion of this compound to a retinoid, as it was abolished when the enzyme responsible for this conversion, this compound 15,15′-monooxygenase 1 (BCMO1), was inhibited. mdpi.com
Furthermore, research on murine macrophages has shown that this compound can enhance the production of matrix metalloproteinase-9 (MMP-9) through the activation of both RARα and RARβ. nih.gov This was supported by the finding that this compound enhanced RARE-mediated luciferase activity. nih.gov
In addition to the RAR/RXR pathway, some research suggests a potential link between this compound and the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway. In myeloid leukemia cells, the inhibitory effects of this compound on cell proliferation and viability have been associated with the involvement of the PPARγ pathway. mdpi.com
It is also worth noting that certain eccentric cleavage products of this compound, such as β-apo-13-carotenone, can act as antagonists of retinoic acid receptors, competing with retinoic acid for binding and thereby inhibiting retinoid signaling. researchgate.net
Modulation of Oxidative Stress Response Genes
This compound is known for its antioxidant properties and its ability to modulate the expression of genes involved in the cellular response to oxidative stress. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govyoutube.com
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. youtube.com Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govyoutube.com In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. youtube.com
Studies have shown that this compound can activate this protective pathway. In a model of traumatic brain injury, administration of this compound led to increased nuclear accumulation of Nrf2 and a corresponding decrease in Keap1 expression. nih.gov This activation of the Nrf2 pathway resulted in the increased expression of downstream target genes, such as quinone oxidoreductase 1 (NQO1), which plays a role in detoxifying reactive oxygen species. nih.gov Immunofluorescence staining and Western blot analysis have confirmed the increased nuclear localization of Nrf2 following this compound treatment. researchgate.net
The modulation of the Nrf2/ARE pathway by this compound is considered a significant mechanism for its neuroprotective and antioxidant effects. nih.gov Furthermore, the activation of the Nrf2/ARE signaling pathway has been identified as a mechanistic route for the anti-cancer effects of other carotenoids, suggesting a common mechanism for this class of compounds. researchgate.net
Immunomodulatory Effects
This compound exhibits significant immunomodulatory properties, influencing various aspects of the immune system to enhance its function and maintain homeostasis. nih.govnih.govmdpi.com These effects are believed to be largely independent of its provitamin A activity. nih.gov
Anti-inflammatory Properties
This compound possesses notable anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. frontiersin.orgnih.govnih.gov
One of the primary mechanisms of this compound's anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. frontiersin.orgnih.gov By blocking the activation and nuclear translocation of the NF-κB p65 subunit, this compound can decrease the transcription of genes encoding pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov
Studies have shown that this compound can effectively reduce lipopolysaccharide (LPS)-induced inflammation in colonic epithelial cells by downregulating the expression of Toll-like receptor 4 (TLR4), a key receptor in the inflammatory cascade initiated by LPS. frontiersin.orgnih.gov Furthermore, this compound has been found to suppress the expression of genes for cyclooxygenase-2 (Cox2) and inducible nitric oxide synthase (Nos2), both of which are involved in the inflammatory response. iiarjournals.org
The anti-inflammatory effects of this compound are also linked to its antioxidant capacity, as it can scavenge reactive oxygen species (ROS) that contribute to inflammation. iiarjournals.orgwebmd.com Some research also suggests that this compound can up-regulate the expression of heme oxygenase-1 (Hmox1), a gene with anti-inflammatory properties. iiarjournals.org
Priming of Innate Immune System
This compound plays a crucial role in modulating the host's innate immune response. Its actions are not limited to its function as a precursor to vitamin A; the molecule itself possesses immunomodulatory properties. arizona.edu Research indicates that this compound can enhance cell-mediated immune responses, particularly in elderly populations. nih.gov The compound has been shown to regulate nonspecific cellular host defense mechanisms. For instance, studies in cattle have demonstrated that neutrophils from animals fed this compound exhibited a higher bacterial killing ability. oup.com This enhanced function is partly attributed to increased myeloperoxidase activity within the neutrophils. oup.com
Furthermore, dietary this compound has been observed to stimulate the phagocytic and bacterial killing capabilities of neutrophils in dairy cows during periods of stress. oup.com In humans, supplementation with this compound has been linked to an increase in the activity of Natural Killer (NK) cells, which are critical components of the innate immune system responsible for targeting and destroying virally infected and cancerous cells. arizona.edumdpi.com These effects suggest that this compound helps to prepare or "prime" the innate immune system, ensuring that its cellular components are in an optimal state to respond effectively to pathogens and other threats. oup.commdpi.com This priming action is a key aspect of its role in maintaining immune homeostasis.
Table 1: Research Findings on this compound's Effect on Innate Immune Cells
| Immune Cell Type | Observed Effect of this compound | Study Context |
| Neutrophils | Increased phagocytic and bacterial killing ability. oup.com | Dairy cows during stressful periods. oup.com |
| Natural Killer (NK) Cells | Significantly improved function and lytic activity. mdpi.com | Elderly human subjects. mdpi.com |
| Monocytes/Macrophages | Can enhance expression of inflammation-related genes. nih.gov | In vitro studies on human macrophage-like cells. nih.gov |
| Lymphocytes | Increased proliferation after supplementation period. mdpi.com | Human subjects consuming carrot juice. mdpi.com |
Mechanisms Related to Vision
This compound is fundamentally linked to the biology of vision, primarily through its role as the metabolic precursor to vitamin A. shengshibio.comnih.gov However, its contributions to ocular health also encompass direct protective mechanisms against light-induced damage and oxidative stress. nih.govresearchgate.net The chemical properties of carotenoids, including this compound, equip them to perform critical functions within the complex environment of the eye. nih.gov
Photoprotection and Blue Light Absorption
Carotenoids are characterized by a system of conjugated double bonds in their chemical structure. researchgate.net This feature is responsible for their ability to absorb light, particularly in the blue light portion of the visible spectrum (400–500 nm). nih.govresearchgate.net By absorbing this high-energy light, carotenoids act as a natural filter, protecting sensitive ocular tissues like the retina and lens from potential photochemical damage. nih.govresearchgate.netresearchgate.net This filtration reduces the amount of damaging blue light that reaches the photoreceptor cells. researchgate.net
While the macular pigment in the human eye is predominantly composed of other carotenoids like lutein (B1675518) and zeaxanthin (B1683548), the principle of photoprotection is a shared characteristic among this class of molecules. nih.gov Studies comparing the filter efficacy of various carotenoids have shown that they effectively shield against blue light, thereby reducing chromatic aberration and potentially enhancing visual acuity. researchgate.net This absorption of harmful light wavelengths is a primary, direct mechanism by which carotenoids contribute to maintaining retinal integrity. tandfonline.com
Table 2: Blue Light Filtering Efficacy of Select Carotenoids
| Carotenoid | Relative Blue Light Filter Efficacy | Absorption Peak (Approximate) |
| Lutein | Highest | ~460 nm researchgate.net |
| Zeaxanthin | High | ~460 nm researchgate.net |
| This compound | Moderate | Not specified in macular tissue |
| Lycopene (B16060) | Lower | Not specified in macular tissue |
Source: Based on comparative studies in liposome models. researchgate.net
Protection against Oxidative Stress in Ocular Tissues
The eye, particularly the retina, is a site of high metabolic activity and is constantly exposed to light and oxygen, making it highly susceptible to oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses. ijooo.org This process can lead to cellular damage, including lipid peroxidation and modification of proteins and DNA, contributing to the pathophysiology of various ocular diseases. nih.govijooo.org
This compound is a potent antioxidant that plays a crucial role in defending ocular tissues against oxidative damage. shengshibio.com Its mechanism of action involves quenching free radicals and scavenging reactive oxygen species, thereby neutralizing their harmful effects. nih.govresearchgate.net By interrupting the oxidative cascade, this compound helps protect the delicate structures of the retina and lens. shengshibio.com This antioxidant capacity is vital for preventing the initiation and progression of conditions linked to oxidative stress. nih.govijooo.org
Role in Rhodopsin Formation
The most well-established role of this compound in vision is its function as a provitamin A. researchgate.net The visual cycle, the process by which light is converted into a neural signal, is entirely dependent on a form of vitamin A called retinal. youtube.com
The process begins in the intestine, where dietary this compound is cleaved by the enzyme this compound oxygenase 1 (BCO1) to yield two molecules of all-trans-retinal (B13868). mdpi.com This all-trans-retinal is then reduced to all-trans-retinol (vitamin A) and transported to the retina. mdpi.com Within the retinal pigment epithelium, the all-trans-retinol is converted into 11-cis-retinal. libretexts.org
This 11-cis-retinal is the chromophore essential for vision. It is transported to the rod photoreceptor cells, where it binds to a protein called opsin to form rhodopsin, also known as "visual purple". libretexts.orgupenn.edu Rhodopsin is the light-sensitive pigment responsible for vision in low-light conditions. youtube.comupenn.edu When a photon of light strikes a rhodopsin molecule, it causes the 11-cis-retinal to instantly isomerize back to the all-trans-retinal form. This conformational change in the retinal molecule triggers a change in the shape of the opsin protein, initiating a biochemical cascade that results in a nerve impulse being sent to the brain, which is perceived as vision. libretexts.orgupenn.edu
Table 3: Biochemical Pathway from this compound to Visual Signal
| Step | Molecule/Compound | Location | Process |
| 1 | This compound | Intestine | Cleavage by BCO1 enzyme. mdpi.com |
| 2 | All-trans-retinal | Intestine | Product of this compound cleavage. mdpi.com |
| 3 | All-trans-retinol (Vitamin A) | Intestine -> Bloodstream -> Retina | Reduction of all-trans-retinal. mdpi.com |
| 4 | 11-cis-retinal | Retinal Pigment Epithelium | Isomerization of all-trans-retinol. libretexts.org |
| 5 | Rhodopsin (Opsin + 11-cis-retinal) | Rod Cells (Retina) | Binding of 11-cis-retinal to opsin protein. upenn.edu |
| 6 | All-trans-retinal + Opsin | Rod Cells (Retina) | Light absorption causes isomerization, triggering a nerve impulse. upenn.edu |
Role of Beta Carotene in Health and Disease States Mechanistic and Epidemiological Focus
Cancer Research
Beta-carotene (B85742) has been a subject of extensive research regarding its potential role in cancer prevention and treatment, with studies exploring both epidemiological associations and underlying mechanisms. mdpi.comnih.gov
Epidemiological Studies and Associations with Cancer Risk (e.g., Lung, Stomach, Breast, Prostate, Colorectal, Cervical)
Observational epidemiological studies have consistently indicated an inverse association between a diet rich in this compound-containing fruits and vegetables or high blood levels of this compound and a reduced risk of certain cancers, particularly lung and stomach cancer. nih.govnih.govsjweh.fioup.com For other cancer types, such as breast and prostate cancer, the evidence from observational studies has been less consistent or absent. nih.govnih.govsjweh.fi Some studies suggest a moderate, if any, effect on colorectal cancer risk. nih.gov High dietary intake of this compound has also been associated with a reduced risk of cervical cancer. mskcc.org
However, large-scale randomized controlled trials investigating this compound supplementation have yielded unexpected and, in some cases, concerning results. The Alpha-Tocopherol (B171835), this compound (ATBC) Study and the this compound and Retinol (B82714) Efficacy Trial (CARET), conducted in populations at high risk for lung cancer (smokers, former smokers, and asbestos-exposed workers), were stopped early due to an observed increase in lung cancer incidence and mortality in the this compound supplementation groups. sjweh.fioup.comnih.govoup.com Specifically, the ATBC study reported an 18% increase in lung cancer incidence among male Finnish smokers receiving this compound, while CARET showed a 28% increase among smokers, former smokers, and asbestos-exposed workers. sjweh.fioup.com A meta-analysis of randomized controlled trials also indicated that this compound supplementation at doses of 20-30 mg/day was associated with an increased risk of lung and stomach cancers in smokers and asbestos (B1170538) workers. nih.gov
The conflicting findings between observational studies and intervention trials highlight the complexity of this compound's effects and suggest that the context, including smoking status and the form of intake (dietary vs. supplemental), plays a crucial role. sjweh.fiwcrf.org
Table 1: Summary of Epidemiological Findings on this compound and Cancer Risk
| Cancer Site | Association with Dietary/High Blood this compound (Observational Studies) | Association with this compound Supplementation (Intervention Trials) | Notes |
| Lung Cancer | Generally inverse association nih.govnih.govsjweh.fioup.com | Increased risk in smokers/high-risk individuals sjweh.fioup.comnih.govnih.gov | Effect appears dependent on smoking status and dose. sjweh.fiwcrf.org |
| Stomach Cancer | Consistent inverse association nih.govnih.govsjweh.fi | Increased risk in smokers/high-risk individuals (at high doses) nih.gov | |
| Breast Cancer | Inconsistent or absent association nih.govnih.govsjweh.fi | No significant effect observed nih.gov | Some studies suggest inverse association with overall survival. mskcc.org |
| Prostate Cancer | Inconsistent or absent association nih.govnih.govsjweh.fi | No significant effect observed mskcc.orgnih.gov | High serum levels correlated with increased risk of aggressive prostate cancer in one study. mskcc.org |
| Colorectal Cancer | Moderate or no effect nih.gov | No significant effect observed nih.gov | |
| Cervical Cancer | Associated with reduced risk (dietary intake) mskcc.org | Not consistently reported in supplementation trials. | |
| Head and Neck Cancer | Protective effect observed for oral cavity and laryngeal cancer (this compound equivalents) aacrjournals.org | Not consistently reported in supplementation trials. | Dietary intake of this compound itself showed nonsignificant inverse association for oral cavity, pharynx, and larynx cancer in a meta-analysis. aacrjournals.org |
Mechanisms in Cancer Prevention
This compound has been hypothesized to exert its effects through various mechanisms, including its antioxidant properties, modulation of gene expression, and influence on cell growth and differentiation. mdpi.comnih.govoup.com
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. nih.govnih.gov This effect has been observed in human colon carcinoma cells, human breast cancer cell lines, and human esophageal cancer cells. nih.goviiarjournals.orgwaocp.org The growth inhibitory effects can be dose- and time-dependent. nih.goviiarjournals.orgwaocp.org this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, contributing to the reduction in viable cell numbers. nih.goviiarjournals.orgwaocp.orgnih.govcapes.gov.br For instance, this compound induced apoptosis in human colon carcinoma cells HT29. nih.gov In human breast cancer cell lines (MCF-7, MDA-MB-235, and MDA-MB-231), this compound promoted a significant decrease in live cells and an increase in apoptotic and dead cells in a dose-dependent manner. iiarjournals.org In human colon adenocarcinoma cell lines (COLO 320 HSR, LS-174, HT-29, and WiDr), this compound inhibited growth by inducing apoptosis and cell cycle arrest. capes.gov.br The sensitivity of colon and prostate cancer cells to this compound's growth-inhibitory and proapoptotic effects appears to be regulated by caveolin-1 (B1176169) expression. oup.com this compound acted as a potent growth-inhibitory agent in caveolin-1-positive tumor cells but not in caveolin-1-negative cells. oup.com
This compound has been shown to induce cell cycle arrest in various cancer cell lines, preventing their uncontrolled proliferation. mdpi.comiiarjournals.orgnih.govcapes.gov.br This arrest can occur at different phases of the cell cycle depending on the cell type. For example, in human promyelocytic leukemia HL-60 cells and certain human colon adenocarcinoma cell types, this compound induced cell cycle arrest in the G0/G1 phase. mdpi.com In contrast, in ACTH-secreting pituitary adenoma cells and human colon adenocarcinoma cell lines (COLO 320 HSR, LS-174, HT-29, and WiDr), this compound induced cell cycle arrest in the G2/M phase. mdpi.comcapes.gov.br In triple-negative human breast cancer cells (MDMA-MB-231), this compound disrupted the cell cycle, leading to an arrest in the S phase. mdpi.com The induction of cell cycle arrest can be associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors like p21 and p27. mdpi.comcapes.gov.br For instance, this compound reduced the expression of cyclin A in human colon adenocarcinoma cell lines. capes.gov.br
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Research suggests that this compound can influence angiogenic processes. Studies using human umbilical vein endothelial cells (HUVECs) and endothelial progenitor cells (EPCs) have shown that this compound can activate the migration of these cells, a key step in angiogenesis. researchgate.netiupac.orgnih.govjpp.krakow.pl Microarray analysis revealed that this compound modified the expression of genes involved in chemotaxis, cell-cell and cell-matrix adhesion, and matrix reorganization in endothelial cells. researchgate.netiupac.orgnih.gov While this compound at non-toxic concentrations did not significantly affect the proliferation or apoptosis of HUVECs or their tubulogenic activity in vitro, it potently accelerated the development of microcapillaries in an in vivo mouse model. researchgate.netiupac.orgnih.gov This suggests that this compound may stimulate early steps of angiogenic activity by promoting cellular migration and matrix reorganization. researchgate.netiupac.orgnih.gov However, another source indicates that this compound may inhibit proliferation, migration, and tube formation of endothelial cells and downregulate the expression of matrix-related genes. dntb.gov.ua
Contrary to its observed preventive effects in some contexts, this compound has been shown to promote the development of pulmonary adenocarcinoma (PAC) in specific situations, particularly in smokers and animal models exposed to carcinogens. nih.govaacrjournals.orgamegroups.org Studies in hamsters exposed to the carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) followed by this compound supplementation showed an increase in lung tumor multiplicity and size. nih.gov This tumor promotion effect has been linked to the stimulation of cAMP signaling. nih.govaacrjournals.orgamegroups.org In human pulmonary adenocarcinoma cells, this compound has been shown to stimulate growth via increased intracellular cAMP and activation of downstream signaling molecules like PKA, CREB, and ERK1/2. aacrjournals.org This growth-stimulating effect on lung adenocarcinoma cells may contribute to the increased lung cancer incidence observed in supplementation trials involving smokers. aacrjournals.org
Table 2: Mechanistic Effects of this compound on Cancer Cells
| Mechanism | Observed Effects | Cell Types Studied | Key Findings |
| Inhibition of Tumor Growth | Decreased cell viability, reduced proliferation | Human colon carcinoma (HT29), Human breast cancer (MCF-7, MDA-MB-235, MDA-MB-231), Human esophageal cancer (EC9706), Neuroblastoma (SK-N-BE(2)C) nih.goviiarjournals.orgwaocp.orgspandidos-publications.com | Dose- and time-dependent inhibition; often linked to apoptosis induction. nih.goviiarjournals.orgwaocp.org Sensitivity may depend on caveolin-1 expression. oup.com |
| Induction of Apoptosis | Increased apoptotic cell population | Human colon carcinoma (HT29), Human breast cancer (MCF-7, MDA-MB-235, MDA-MB-231), Human colon adenocarcinoma (COLO 320 HSR, LS-174, HT-29, WiDr), Human esophageal cancer (EC9706) nih.goviiarjournals.orgwaocp.orgnih.govcapes.gov.br | Contributes to growth inhibition; dose-dependent effects observed. nih.goviiarjournals.orgwaocp.org |
| Induction of Cell Cycle Arrest | Accumulation of cells in specific cell cycle phases (G0/G1, S, G2/M) | Human promyelocytic leukemia (HL-60), Human colon adenocarcinoma (COLO 320 HSR, LS-174, HT-29, WiDr), Triple-negative human breast cancer (MDMA-MB-231), ACTH-secreting pituitary adenoma (AtT20), Myeloid leukemia (K562), Human breast cancer (MCF-7, MDA-MB-235) mdpi.comiiarjournals.orgnih.govcapes.gov.briiarjournals.org | Phase of arrest can be cell type-dependent; involves modulation of cell cycle regulators. mdpi.comcapes.gov.br |
| Modulation of Angiogenesis | Activation of endothelial cell migration, promotion of microcapillary development (in vivo) | Human umbilical vein endothelial cells (HUVECs), Endothelial progenitor cells (EPCs) researchgate.netiupac.orgnih.govjpp.krakow.pl | Influences genes related to chemotaxis, adhesion, and matrix reorganization. researchgate.netiupac.orgnih.gov Conflicting findings exist regarding inhibitory effects. dntb.gov.ua |
| Promotion of Lung Cancer | Increased tumor multiplicity and size (in animal models), stimulation of cancer cell growth (in vitro) | Hamster model (NNK-induced PAC), Human pulmonary adenocarcinoma cells (PAC) nih.govaacrjournals.org | Linked to stimulation of cAMP signaling. nih.govaacrjournals.orgamegroups.org Observed in specific contexts like smoking/carcinogen exposure. nih.govaacrjournals.orgamegroups.org |
Role of this compound Metabolites in Carcinogenesis
The relationship between this compound and cancer risk has been complex and, at times, contradictory, particularly in the context of supplementation trials. While some observational studies initially suggested an inverse association between dietary this compound intake or high serum levels and a reduced risk of certain cancers, notably lung, oral, pharyngeal, and stomach cancers, large-scale randomized controlled trials have yielded unexpected results. oup.comeuropa.eu
A key aspect of understanding this compound's role in carcinogenesis involves its metabolism. This compound can undergo enzymatic cleavage by β-carotene-15,15′-oxygenase (BCMO1) to produce retinaldehyde, which can then be further oxidized to retinoic acid (RA). mdpi.commdpi.com Retinoic acid is a potent signaling molecule that interacts with nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to cell growth, differentiation, and apoptosis. researchgate.netmdpi.com
However, this compound can also be cleaved asymmetrically by β-carotene-9′,10′-oxygenase (BCDO2), generating apocarotenals. mdpi.com Furthermore, this compound can be isomerized to various cis-isomers, such as 9-cis- and 13-cis-beta-carotene, which may have different biological activities compared to the all-trans form. cambridge.org
While the precise mechanisms by which this compound metabolites may influence carcinogenesis, particularly in vulnerable populations, are still being elucidated, the interplay between this compound, its metabolic pathways, and cellular signaling, especially involving retinoids and oxidative stress, appears to be crucial.
Cardiovascular Health Research
The potential role of this compound in cardiovascular health has been investigated through numerous epidemiological studies and mechanistic research.
Epidemiological Associations with Cardiovascular Disease Risk
Observational epidemiological studies have often reported an inverse association between higher dietary intake of carotenoids, including this compound, and a reduced risk of cardiovascular disease (CVD). oup.comjscimedcentral.comfoodandnutritionresearch.net For instance, a meta-analysis of prospective observational studies indicated that higher circulating this compound concentrations were associated with a 32% lower risk of CVD mortality. cambridge.org This suggests that maintaining adequate levels of this compound in the body, potentially through a diet rich in fruits and vegetables, may be linked to a lower risk of cardiovascular events. ahajournals.org
These discrepancies between observational studies and intervention trials highlight the complexity of this compound's effects and suggest that the form of intake (dietary vs. supplemental), the dose, the duration of exposure, and the characteristics of the study population (e.g., smoking status, existing health conditions) may significantly influence the outcomes.
Mechanisms in Cardiovascular Disease Prevention
Despite the mixed findings from supplementation trials, research has explored several potential mechanisms by which this compound and other carotenoids might exert protective effects on the cardiovascular system, based on observations from dietary intake studies and in vitro/in vivo experiments.
Oxidative modification of low-density lipoprotein (LDL) is considered a critical early event in the development of atherosclerosis. oup.comahajournals.org Oxidized LDL is readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. ahajournals.org this compound, being transported within LDL particles, has been investigated for its ability to protect LDL from oxidation. nih.govresearchgate.net
In vitro studies have shown that the addition of this compound to LDL can inhibit its susceptibility to oxidation induced by various pro-oxidants. nih.govresearchgate.net This antioxidant activity is attributed to this compound's ability to scavenge free radicals, such as peroxyl radicals and reactive oxygen species. jscimedcentral.comresearchgate.netmdpi.com The effectiveness of this compound as an antioxidant can depend on factors such as its concentration and the oxygen tension in the environment. nih.govresearchgate.net
However, in vivo studies examining the effect of this compound supplementation on LDL oxidation have produced conflicting results. Some studies have reported that supplementation with moderate doses of this compound can reduce LDL oxidative deterioration. researchgate.net In contrast, other studies, including those involving supplementation with large doses, have not found increased resistance of LDL to oxidation despite significant enrichment of LDL with this compound. nih.govnih.gov This suggests that the antioxidant effects observed in isolated in vitro systems may not always translate directly to the complex in vivo environment.
Nitric oxide (NO), produced by endothelial cells, plays a crucial role in maintaining vascular homeostasis, including vasodilation, inhibition of platelet aggregation, and reduction of inflammatory responses. jscimedcentral.comfoodandnutritionresearch.netresearchgate.net Reduced bioavailability of NO is a characteristic feature of endothelial dysfunction, an early stage of atherosclerosis. jscimedcentral.comresearchgate.net Increased oxidative stress, particularly the generation of superoxide (B77818) radicals, can lead to the inactivation of NO through the formation of peroxynitrite, thereby reducing NO bioavailability. jscimedcentral.comresearchgate.netnih.gov
Research suggests that carotenoids, including this compound, may help maintain vascular NO bioavailability by reducing oxidative stress. jscimedcentral.comfoodandnutritionresearch.netresearchgate.netnih.gov In vitro studies using human endothelial cells have shown that this compound can decrease the generation of reactive oxygen species and peroxynitrite, leading to increased NO levels and improved endothelial function. researchgate.netnih.govnih.gov This protective effect may involve the ability of this compound to scavenge superoxide radicals, thus preventing the formation of peroxynitrite and preserving NO. jscimedcentral.com Furthermore, this compound has been shown to modulate inflammatory pathways, such as the NF-κB pathway, which can influence the expression of adhesion molecules and contribute to endothelial dysfunction. foodandnutritionresearch.netresearchgate.netnih.govnih.gov By reducing inflammation and oxidative stress, this compound may help protect NO bioavailability and support vascular health.
This compound's relationship with lipid metabolism is multifaceted, involving its absorption, transport by lipoproteins, and potential influence on metabolic pathways. As a lipophilic compound, the absorption of this compound is closely linked to the digestion and absorption of dietary fats, and it is transported in the circulation within lipoproteins. mdpi.comcambridge.orgnih.gov Genetic variations in genes involved in chylomicron metabolism and transport have been shown to influence the postprandial response of this compound. cambridge.org
Beyond its transport, there is emerging evidence suggesting that this compound and its metabolites, particularly retinoids, may directly or indirectly influence lipid metabolism. Studies in animal models have proposed a role for BCMO1, the enzyme that cleaves this compound to retinal, in regulating lipid homeostasis. mdpi.com Mice lacking BCMO1 accumulate lipids in the serum and liver and show altered expression of genes involved in fatty acid metabolism. mdpi.com In vitro studies have also suggested that retinoids formed from this compound cleavage may influence lipid metabolism in adipocytes by modulating nuclear receptors like PPARγ and RAR signaling pathways. mdpi.com
While the precise molecular mechanisms are still under investigation, these findings suggest a potential cross-talk between carotenoid and lipid metabolism, where this compound and its conversion to retinoids may play a role in regulating lipid accumulation and metabolism, which could have implications for cardiovascular health. mdpi.comresearchgate.netnih.gov
Table 1: Summary of Epidemiological Findings on this compound and Cardiovascular Disease Risk
| Study Type | Population | Key Finding (Supplementation) | Key Finding (Dietary/Circulating) | Citation |
| Randomized Controlled Trials | Various adult populations (including smokers) | Slight increase in overall CVD incidence; increased cardiovascular mortality. nih.govnih.gov | Not applicable | nih.govnih.gov |
| Prospective Observational | Various adult populations | Not applicable | Higher circulating this compound associated with lower CVD mortality risk. cambridge.orgahajournals.org | cambridge.orgahajournals.org |
| Prospective Observational | Free-living humans | Not applicable | Diets rich in this compound associated with significantly lower risk of cardiovascular death. oup.com | oup.com |
Note: Interactive features for data tables are not supported in this format. The table above presents a summary of findings.
Table 2: Mechanistic Insights into this compound's Influence on Cardiovascular Health
| Proposed Mechanism | Key Observations | Citation |
| Reduction of LDL Oxidation | In vitro inhibition of LDL oxidation by this compound. nih.govresearchgate.net Conflicting results in in vivo supplementation studies. nih.govnih.gov | nih.govresearchgate.netnih.gov |
| Modulation of Vascular NO Bioavailability | This compound decreases ROS and peroxynitrite, increasing NO in endothelial cells in vitro. researchgate.netnih.govnih.gov May modulate inflammatory pathways. foodandnutritionresearch.netresearchgate.netnih.govnih.gov | foodandnutritionresearch.netresearchgate.netnih.govnih.gov |
| Influence on Lipid Metabolism | Transported by lipoproteins. mdpi.comcambridge.orgnih.gov Potential role of BCMO1 and retinoids in regulating lipid homeostasis. mdpi.com Cross-talk with lipid metabolism pathways. mdpi.comresearchgate.netnih.gov | mdpi.comcambridge.orgresearchgate.netnih.gov |
Note: Interactive features for data tables are not supported in this format. The table above presents a summary of findings.
Impact on Endothelial Function
Studies suggest that this compound may play a role in supporting endothelial function, which is crucial for vascular health. Endothelial cells line the interior of blood vessels, and their proper function is vital for maintaining vascular tone, regulating blood flow, and preventing the adhesion of inflammatory cells. This compound has been shown to influence factors related to endothelial response and function.
Furthermore, studies have shown that carotenoids, including this compound, can inhibit the expression of adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) induced by TNF-α in endothelial cells. nih.govunich.itfoodandnutritionresearch.netmdpi.com These adhesion molecules are involved in the recruitment of immune cells to the endothelium, a key step in the development of atherosclerosis. By reducing the expression of these molecules, this compound may help prevent the interaction of monocytes with endothelial cells, thereby mitigating vascular inflammation. nih.govresearchgate.netunich.itfoodandnutritionresearch.net
In vivo studies in rats have also suggested a protective effect of this compound on the endothelium by decreasing reactive oxygen species (ROS) production and increasing the expression of antioxidant defense enzymes. nih.gov This indicates that this compound's antioxidant activity may contribute to its beneficial effects on endothelial function by protecting the endothelium against oxidative stress. nih.gov
Reduction of Pro-inflammatory Cytokines and Markers
This compound has been investigated for its potential to reduce levels of pro-inflammatory cytokines and other markers of inflammation. Chronic inflammation is implicated in the pathogenesis of various diseases, including cardiovascular disease and certain eye conditions.
Mechanistic studies have explored how this compound exerts its anti-inflammatory effects. Several studies indicate that this compound can inhibit the activation and nuclear translocation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of numerous genes involved in inflammation. frontiersin.orgunich.itfoodandnutritionresearch.netmdpi.comkarger.comfrontiersin.orgmdpi.commdpi.comnih.govcambridge.org By blocking NF-κB activation, this compound can lead to decreased transcription and production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgkarger.comfrontiersin.orgmdpi.commdpi.comnih.gov
In vitro studies using colonic epithelial cells have shown that this compound treatment can reduce LPS-induced inflammation by downregulating TLR4, which may block the activation of NF-κB and the subsequent release of pro-inflammatory cytokines. frontiersin.orgfrontiersin.org Animal studies, such as those in rats with induced colitis, have also demonstrated that this compound supplementation can decrease colonic levels of pro-inflammatory cytokines and reduce the activation of signaling pathways involved in inflammation. frontiersin.orgfrontiersin.org
Epidemiological studies have explored the association between this compound levels and inflammatory biomarkers in human populations. Some research has shown an inverse correlation between plasma this compound levels and C-reactive protein (CRP), a systemic marker of inflammation. frontiersin.orgkarger.com Lower levels of serum this compound have been associated with higher CRP levels in adult non-smokers. karger.com Additionally, inflammatory status, particularly IL-6 levels, has appeared to be negatively associated with plasma this compound levels in schoolchildren. karger.com
This compound has also shown potential in reducing inflammation in specific disease models. In a mouse model of gouty arthritis, oral administration of this compound inhibited NLRP3 inflammasome activation and suppressed IL-1β levels. mdpi.com In a rat model of ovalbumin-induced asthma, this compound treatment reduced pro-inflammatory cytokines (IL-β, IL-6, and TNF-α) and increased anti-inflammatory cytokines. mdpi.com
Ocular Health Research
Extensive research has investigated the role of this compound in ocular health, particularly in age-related eye diseases and conditions affecting vision.
Age-Related Macular Degeneration (AMD)
Age-Related Macular Degeneration (AMD) is a leading cause of vision loss in older adults, characterized by the degeneration of the macula, the central part of the retina responsible for sharp, central vision. nvisioncenters.comcochrane.org Research, including large-scale clinical trials, has examined the impact of this compound on AMD progression.
The original Age-Related Eye Disease Study (AREDS) was a significant clinical trial that investigated the effect of a specific combination of antioxidant vitamins and minerals on the progression of AMD. The original AREDS formulation included this compound along with vitamin C, vitamin E, zinc, and copper. This formulation was found to reduce the risk of developing advanced AMD by 25% in individuals with intermediate or advanced disease. nvisioncenters.commdpi.commdpi.com The inclusion of this compound in the original AREDS formulation was based, in part, on the structural similarities between this compound and the components of the macular pigment. mdpi.com
However, subsequent findings from other studies indicated a potential increased risk of lung cancer among smokers taking high doses of this compound supplements. webmd.comnvisioncenters.commdpi.comaoa.orgfrontiersin.org This led to the Age-Related Eye Disease Study 2 (AREDS2), which evaluated a modified formulation where this compound was replaced with lutein (B1675518) and zeaxanthin (B1683548), other carotenoids concentrated in the macula. mdpi.commdpi.comaoa.org The AREDS2 study found that replacing this compound with lutein and zeaxanthin resulted in an 18% reduction in the risk of advanced AMD progression and a 22% decrease in neovascular AMD risk, while also averting the added risk for lung disease in specific populations. mdpi.comaoa.org The AREDS2 10-year follow-on study further confirmed the benefit of substituting lutein-zeaxanthin for this compound in the formulation for reducing progression to late AMD. aoa.org
Epidemiological data have also explored the relationship between this compound intake and AMD risk. Some studies have shown a reduced risk of neovascular AMD in individuals with high intake of this compound, vitamin C, and vitamin E. mdpi.com Conversely, a case-control study in a Chinese population found an association between higher serum levels of this compound and an increased risk of exudative AMD, although this result was noted to be regarded with caution and not fully explained by smoking. arvojournals.org Most other studies on serum carotenoids have not shown a statistically significant association between this compound and the risk of AMD. arvojournals.org
Cataracts
Cataracts involve the clouding of the eye's lens and are a common cause of vision loss, particularly with age. cochrane.orgsciencebasedhealth.com Research has investigated whether this compound plays a protective role against cataract development or progression.
Experimental studies, both in vitro and in vivo, have provided some evidence supporting a potential beneficial effect of this compound as an antioxidant in the context of cataract formation. gacetasanitaria.org However, detectable this compound concentrations have not been found in human lens extracts. gacetasanitaria.orgmdpi.com
Epidemiological evidence regarding the association between this compound and cataracts has been inconsistent. Some studies have examined the relationship between dietary or blood this compound levels and cataract risk or extraction. While some epidemiological studies did not find an association between dietary this compound and cataract extraction, a Finnish case-control study showed a marginal association with risk of cataract for lower blood levels. gacetasanitaria.org
Clinical trials have also yielded varying results. The Women's Health Study, a randomized trial of this compound supplementation in women, found no large beneficial or harmful effect of this compound treatment on the development of cataract over a median treatment duration of 2.1 years. tandfonline.comresearchgate.net Similarly, a large randomized trial of US physicians noted no effect on cataract incidence or extraction after 13 years of this compound use. gacetasanitaria.org The AREDS study, which included this compound in its formulation, found no effect on the development or progression of age-related cataracts or cataract surgery after an average treatment of 6.3 years with the supplement combination. gacetasanitaria.org A review of randomized controlled trials also concluded that there was no evidence of effect of this compound, vitamin E, and vitamin C given alone or in combination on the incidence, extraction, or progression of cataract. cochrane.org
However, one intervention study found that supplements including this compound, vitamin C, and vitamin E diminished the risk for mixed cataract in US subjects with earlier opacities, although this effect was not observed in British subjects with more advanced cataracts. researchgate.net The Roche European American Cataract Trial (REACT), which used a mixture of antioxidants including this compound, found a significant reduction in the progression of lens clouding in the group receiving vitamins compared to placebo, particularly in US participants with early or no cataract. sciencebasedhealth.comsciencebasedhealth.com
Despite some promising experimental and limited clinical findings, the available epidemiological evidence and results from several large randomized trials have provided little consistent support for a significant beneficial effect of this compound alone on cataract development or progression. gacetasanitaria.orgmdpi.com Some studies suggest that other carotenoids like lutein, which is present in the human lens, may be more strongly linked to reduced cataract risk. sciencebasedhealth.commdpi.com
Here is an interactive data table summarizing some of the research findings on this compound and ocular health:
| Study | Design | Participants | Intervention (this compound) | Outcome Measured | Key Finding Regarding this compound | Citation |
| AREDS | Randomized, controlled trial | Individuals with intermediate or advanced AMD | Included in a combination supplement | Progression to advanced AMD | Reduced risk of developing advanced AMD (as part of a combination) | nvisioncenters.commdpi.commdpi.com |
| AREDS2 | Randomized, controlled trial | Individuals with intermediate AMD | Replaced by lutein/zeaxanthin in formulation | Progression to advanced AMD | Replacing this compound with lutein/zeaxanthin showed benefits and averted lung cancer risk in smokers. mdpi.comaoa.org this compound alone did not show added benefit. | mdpi.commdpi.comaoa.org |
| Women's Health Study | Randomized, double-masked, placebo-controlled | 39,876 female health professionals | 50 mg on alternate days (median 2.1 years) | Visually-significant cataract, cataract extraction | No large beneficial or harmful effect on cataract development during the treatment period. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| Large randomized trial (US physicians) | Randomized trial | 15,000 US physicians aged 55+ | Alternate day this compound (13 years) | Cataract incidence, cataract extraction | No effect on cataract incidence or extraction. gacetasanitaria.org | gacetasanitaria.org |
| REACT Study | Multi-centered, double-blind, placebo-controlled | 297 patients with early age-related cataract | Included in an antioxidant mixture (18 mg) (average 3 years) | Cataract progression (increase in area of opacity) | Significant reduction in the progression of lens clouding compared to placebo (as part of a mixture), particularly in early cataracts. sciencebasedhealth.comsciencebasedhealth.com | sciencebasedhealth.comsciencebasedhealth.com |
| Cochrane Review (2012) | Review of randomized controlled trials | 117,272 adults aged 35+ | This compound alone or in combination | Incidence, extraction, or progression of cataract, loss of visual acuity | No evidence of effect on cataract outcomes. cochrane.org | cochrane.org |
| Chinese Case-Control Study | Case-control study | Chinese population sample | Serum levels of carotenoids | Risk of AMD (early and exudative) | Higher serum this compound associated with increased risk of exudative AMD (with caution). arvojournals.org No significant association with early AMD. arvojournals.org | arvojournals.org |
Retinitis Pigmentosa
Retinitis Pigmentosa (RP) is a group of inherited eye disorders that cause progressive degeneration of the retina, leading to vision loss and often eventual blindness. allaboutvision.comimperialeye.com Research has explored the potential of this compound, particularly the 9-cis this compound isomer, in managing RP.
Studies have indicated that 9-cis this compound may have a beneficial effect on retinal function in some patients with RP. A randomized, double-masked, placebo-controlled, crossover clinical trial involving patients with RP investigated the effects of oral treatment with 9-cis this compound-rich powder. arvojournals.orgarvojournals.orgmedscape.comnih.gov The study found that a significant percentage of participants showed marked improvement in visual function, as measured by electroretinography (ERG) and perimetry, after receiving 9-cis this compound compared to placebo. arvojournals.orgarvojournals.orgnih.gov Specifically, the dark-adapted b-wave amplitude, a measure of retinal function, improved significantly in the treatment group. arvojournals.orgnih.gov
One study reported that 34.5% of the 29 patients who completed the trial showed marked improvement in visual functions. arvojournals.org The average dark adapted b-wave improved by 56%, and the light adapted b-wave by 21%. arvojournals.org The visual field also showed significant improvement after treatment compared to baseline. arvojournals.org These findings suggest that 9-cis this compound may be effective for some RP patients, potentially those with specific genetic forms of the disease related to retinoid cycle defects. imperialeye.comarvojournals.orgaao.org Further research is recommended to evaluate these results in genetically selected patients and to determine the optimal dosage. arvojournals.orgaao.org
The development of synthetic 9-cis this compound has been noted as important for enabling further clinical trials and potentially providing a readily available treatment with controlled dosage for retinal dystrophies like RP. ramot.org
Night Blindness
Night blindness, or nyctalopia, is a condition characterized by difficulty seeing in low-light conditions. It can be caused by various factors, including a deficiency in vitamin A. nvisioncenters.comallaboutvision.com Since this compound is a precursor to vitamin A, its role in preventing or improving night blindness has been investigated.
Research has found that increasing this compound intake through diet or supplementation can improve symptoms of night blindness, particularly when the condition is caused by a vitamin A deficiency. nvisioncenters.comallaboutvision.comebsco.com The body converts this compound into vitamin A, which is essential for the proper functioning of the retina, including the production of rhodopsin, a pigment necessary for vision in low light. nvisioncenters.comallaboutvision.com
While this compound can help address night blindness related to vitamin A deficiency, the effectiveness may depend on the severity of the deficiency, and vitamin A supplements might be more effective and work more quickly in some cases. allaboutvision.com this compound's contribution to night vision is primarily through its conversion to vitamin A, which helps the eyes convert light into signals that the brain interprets as vision, aiding in low-light situations. nvisioncenters.com
Some studies have explored the association between this compound intake and self-reported poor night vision in the general population. One study found that poor night vision among women was associated with higher this compound and total vitamin A intake, and increased consumption of carrots. researchgate.net However, the interpretation of such findings can be complex, as individuals experiencing poor night vision might increase their intake of foods rich in this compound, like carrots, in the hope of improving their vision. researchgate.net
Myopia
Research has explored the potential associations between micronutrients, including this compound, and the risk of myopia. researchgate.net Myopia, or nearsightedness, is a prevalent vision condition, particularly among adolescents. nutraingredients-usa.com While the role of various micronutrients in eye health is acknowledged, the specific relationship between this compound and myopia has been a subject of investigation. nutraingredients-usa.com
Association of cis-beta-carotene with Myopia
Recent studies have investigated the association between serum levels of different carotenoid isomers and the risk of myopia in adolescents. Findings from the 2003–2006 National Health and Nutrition Examination Survey (NHANES) indicated that higher serum levels of cis-beta-carotene were significantly associated with an increased risk of myopia and high myopia in adolescents aged 12-19 years. nutraingredients-usa.comresearchgate.netfrontiersin.orgnih.gov This association was observed after adjusting for multiple covariates. researchgate.netfrontiersin.orgnih.gov
Conversely, trans-beta-carotene did not show a significant association with myopia risk in these studies. nutraingredients-usa.comresearchgate.netfrontiersin.orgnih.gov Researchers hypothesize that the accumulation of cis-beta-carotene might increase local oxidative stress, potentially leading to structural and functional changes in the retina that could impact myopia development. nutraingredients-usa.com While previous research has sometimes suggested cis-beta-carotene could be beneficial for the retina, some studies have reported adverse effects. nutraingredients-usa.com Further research is considered necessary to fully understand the underlying mechanisms and the potential impact of cis-beta-carotene on ocular health. researchgate.netresearchgate.netfrontiersin.orgnih.gov
The following table summarizes the association found in the NHANES study:
| Micronutrient | Association with Myopia Risk (Adjusted OR) | 95% Confidence Interval | p-value |
| cis-β-carotene | 1.19 | 1.03–1.39 | 0.026 |
| trans-β-carotene | Not statistically significant | - | >0.05 |
| Other micronutrients* | Not statistically significant | - | >0.05 |
*Includes Vitamins A, D, E, C, α-carotene, lutein, and zeaxanthin. researchgate.netfrontiersin.orgnih.gov
Skin Health and Photoprotection
This compound has been extensively studied for its potential benefits to skin health, particularly in the context of photoprotection and aging. researchgate.netmdpi.comnih.gov Its antioxidant properties are believed to play a key role in mitigating damage caused by environmental factors, especially ultraviolet (UV) radiation. researchgate.netnih.govnih.gov
Protection Against UV Radiation-Induced Damage
This compound acts as a potent antioxidant, capable of neutralizing free radicals and singlet oxygen species generated by UV radiation. researchgate.netnih.govnih.gov This mechanism contributes to its ability to protect against photooxidative stress and prevent sun damage. researchgate.netnih.gov Human intervention studies and meta-analyses have indicated that dietary supplementation with this compound can provide protection against sunburn (erythema) in a time-dependent manner, requiring a minimum of 10 weeks of supplementation for effects to appear. researchgate.netrima.org In vitro studies have shown that this compound can protect lipid structures from UV radiation, reduce lipid oxidation, and inhibit proline oxidation in collagen. researchgate.net While topical application of this compound may offer some protection to lipids in the intercellular matrix, its photoprotective effectiveness alone is considerably lower than that of topical sunscreens with high SPF. researchgate.netnih.govrima.orgenclaire.in However, it is suggested that optimal supply of antioxidant micronutrients like this compound in the skin can enhance basal dermal defense against UV irradiation and contribute to longer-term protection. nih.gov
Anti-aging Properties
The antioxidant activity of this compound also contributes to its potential anti-aging properties. researchgate.netenclaire.inhugyourlife.hrcurology.com By counteracting oxidative stress, which is a major factor in skin aging, this compound can help slow down skin aging processes. researchgate.nethugyourlife.hr It is believed to protect against the breakdown of collagen and elastin (B1584352) fibers and hinder the skin's natural repair processes that are affected by oxidative stress. ambrosiaskin.com Some clinical studies have investigated the role of this compound in photoaging, with some findings suggesting that supplementation might prevent and repair photoaging, leading to improvements in facial wrinkles and elasticity. mdpi.comnih.gov Topical application may also contribute to anti-aging effects by potentially increasing epidermal retinyl esters, acting as a precursor to vitamin A in the skin. curology.com
Stimulation of Melanogenesis
This compound has also been noted for its potential to stimulate melanogenesis, the process of melanin (B1238610) production in the skin. researchgate.net This stimulation can contribute to a change in skin tone, often perceived as a "tan," and may offer some degree of natural photoprotection. researchgate.netenclaire.in Research suggests that this compound may influence melanogenesis by interacting with the chemical mechanisms involved in melanin production, potentially by saturating nuclear receptors of melanocytes or binding proteins, thereby reducing melanin production. ijdvl.com Studies, including those on topical application for conditions like melasma, have explored this effect. ijdvl.com
Other Emerging Applications and Research Areas
Beyond its established roles in vision and skin health, research is exploring other potential applications and therapeutic activities of this compound. Emerging areas of research include its potential in wound healing, where it may modulate inflammatory responses and oxidative stress. mdpi.com Studies are also investigating its role in metabolic health and its potential contribution to reducing the risk of cardiovascular diseases and certain types of cancer, such as lung, stomach, and skin cancer, although the mechanisms and efficacy in these areas are subjects of ongoing research and discussion. mdpi.commaxapress.comresearchgate.netmdpi.com The stability and bioavailability of this compound are also active areas of research, with advancements in microencapsulation techniques being explored to enhance its application in areas like food fortification. maxapress.commdpi.commaxapress.com Furthermore, studies on melanoma cells in culture have investigated this compound's ability to induce morphological differentiation and decrease adenylate cyclase activity, suggesting potential effects on cellular processes relevant to cancer research. nih.gov
Wound Healing
This compound has demonstrated potential in supporting the wound healing process through several mechanisms, primarily linked to its antioxidant and immunomodulatory properties. Oxidative stress, characterized by an imbalance of pro-oxidant and antioxidant mechanisms, can delay wound healing by causing cell damage during inflammation researchgate.netphcogrev.com. This compound, as a free radical scavenger and quencher of singlet oxygen, helps to mitigate this oxidative stress, protecting cells and tissues researchgate.netuni-lj.si.
Research indicates that this compound may enhance wound healing by modulating the immune response. Studies have shown it can increase the number of monocytes and macrophages during the inflammatory phase of wound healing, which are crucial for clearing debris and initiating tissue repair researchgate.net. Additionally, this compound may contribute to the regeneration of burned skin, an injury often associated with intense free radical production researchgate.net.
Animal studies have provided insights into the effects of this compound on wound strength. In young male rats with marginal vitamin A status, supplemental this compound was found to double wound strength after 5 days compared to rats fed retinyl acetate (B1210297) at the suggested requirement level nih.gov. This suggests a role for this compound, potentially through its conversion to retinoic acid, in enhancing the early stages of wound repair nih.govresearchgate.net. Retinoic acid, a metabolite of this compound, is known to play a crucial role in all stages of wound healing by stimulating epithelial growth, fibroblast proliferation, granulation tissue formation, angiogenesis, collagen synthesis, epithelialization, and fibroplasia researchgate.net.
The application of this compound in novel delivery systems, such as nano-hydrogels, has also been explored to enhance its wound healing efficacy. Encapsulated this compound in gelatin/polyglyceryl stearate/graphene oxide hydrogels has shown promise in promoting burn wound healing by boosting the immune response and exhibiting antibacterial and antioxidant activities researchgate.net.
Metabolic Health (e.g., Insulin (B600854) Sensitivity, Adipose Tissue Function)
This compound has been investigated for its potential role in metabolic health, particularly concerning insulin sensitivity and adipose tissue function. Studies suggest that this compound may offer protection against metabolic diseases such as type 2 diabetes mellitus (T2DM), obesity, and metabolic syndrome mdpi.comnih.govresearchgate.net.
Mechanistically, this compound's antioxidant and anti-inflammatory properties are thought to play a significant role in its effects on metabolic health. Oxidative stress and inflammation are involved in the pathogenesis of insulin resistance and obesity mdpi.comnih.gov. This compound can influence pathways involved in inflammation and oxidative stress by inhibiting cell transcription factors like nuclear factor-kappa β (NF-κβ) and inflammatory cytokines mdpi.comnih.gov.
Regarding insulin sensitivity, research indicates an inverse association between serum concentrations of this compound and insulin resistance. A cross-sectional study with Japanese men and women showed that higher serum this compound concentrations were inversely associated with insulin resistance nih.gov. Another study found that total carotenoids, including alpha- and this compound, correlated inversely with liver and adipose tissue insulin resistance nih.gov.
This compound also appears to influence adipose tissue function. It is stored in adipocytes along with triglycerides and can be mobilized when needed mdpi.com. Within mature adipocytes, this compound may help control lipid metabolism, regulate oxidative stress, and modulate the production of inflammatory mediators mdpi.com. Furthermore, this carotenoid might inhibit the conversion of preadipocytes to mature adipocytes mdpi.com. Studies in mice suggest that a diet supplemented with this compound can reduce body adiposity, adipocyte size, and circulating leptin levels in a manner dependent on this compound monooxygenase-1 (BCMO1), an enzyme involved in converting this compound to retinoids plos.orgpsu.edu. Mature mouse adipocytes have been shown to rely entirely on this compound for the synthesis of retinoic acid and subsequent signaling plos.orgpsu.edu.
Epidemiological evidence supports the link between this compound and improved metabolic profiles. Studies have associated higher consumption of carotenoids from fruits and vegetables with increased adiponectin concentrations (a protein secreted by adipocytes that regulates insulin resistance) and reduced body weight in non-diabetic obese individuals nih.gov. A meta-analysis indicated a strong inverse association between serum total carotenoids and this compound with the occurrence of metabolic syndrome nih.gov.
However, the relationship between this compound intake and T2DM risk appears to be non-linear, with sufficient rather than high intake potentially offering protection in healthy adults news-medical.net.
Table 1: Associations of this compound with Metabolic Health Parameters
| Metabolic Parameter | Association with this compound | Evidence Type | Source(s) |
| Insulin Resistance | Inverse association with serum this compound. May improve insulin metabolism. | Epidemiological, Clinical Trial | nih.govnih.gov |
| Adipose Tissue Function | Stored in adipocytes, may control lipid metabolism and regulate oxidative stress/inflammation. | Mechanistic, Animal Study | mdpi.complos.orgpsu.edu |
| Body Adiposity/Weight | Higher consumption linked to reduced body weight and adipocyte size (animal studies). | Epidemiological, Animal Study | nih.govplos.orgpsu.edu |
| Metabolic Syndrome | Inverse association with serum this compound. | Meta-analysis | nih.gov |
| Dyslipidemia (LDL-c, VLDL-c, HDL-c) | May lead to reductions in LDL-c and VLDL-c, and an increase in HDL-c. | Research Finding | mdpi.comnih.gov |
Cognitive Function
The potential impact of this compound on cognitive function has been a subject of research, with studies exploring its role in maintaining cognitive health and potentially mitigating age-related cognitive decline hilarispublisher.comnih.gov.
Proposed mechanisms underlying this compound's effects on cognitive function include its antioxidant and anti-inflammatory properties. Oxidative stress and neuroinflammation are implicated in cognitive impairment hilarispublisher.com. This compound's ability to protect neurons from oxidative stress and reduce neuroinflammation may contribute to its potential cognitive benefits hilarispublisher.com.
Epidemiological studies have explored the association between this compound intake or serum levels and cognitive performance. Some studies have linked this compound-rich diets to better cognitive performance, particularly in areas like memory and executive function hilarispublisher.com. Dietary intake or serum levels of this compound have been associated with improved measures of cognitive function in several epidemiological studies nih.govnih.gov. Higher dietary this compound intake has been inversely associated with cognitive function decline in older adults naturalhealthresearch.org.
Intervention studies, particularly long-term ones, have provided further insights. While short-term this compound supplementation alone may not show clear cognitive benefits, long-term supplementation (e.g., with a mean duration of 18 years) has been associated with modest improvements in global cognitive scores and verbal memory in older adults nih.govnih.govconsensus.app. The benefits appear more pronounced when this compound is consumed in combination with other antioxidants like vitamins C and E and minerals such as zinc or selenium nih.govnih.govconsensus.app.
Animal models have also been used to investigate the effects of this compound on cognitive function. In mouse models of Alzheimer's disease, this compound supplementation has been shown to improve memory, reduce neuroinflammation, and decrease Alzheimer's-related brain pathology consensus.app.
Despite promising findings, the exact mechanisms by which this compound influences cognitive function are still under investigation hilarispublisher.com. The effects may vary among individuals, and this compound likely acts in synergy with other micronutrients nih.govnih.gov.
Table 2: Summary of this compound and Cognitive Function Research Findings
| Study Type | Key Finding(s) | Source(s) |
| Epidemiological | This compound-rich diets linked to better cognitive performance (memory, executive function). Higher intake/serum levels associated with improved cognitive function and reduced decline. | hilarispublisher.comnih.govnih.govnaturalhealthresearch.org |
| Intervention (Long-term) | Modest improvements in global cognitive scores and verbal memory with long-term supplementation, especially with other antioxidants. | nih.govnih.govconsensus.app |
| Intervention (Short-term) | Generally no clear cognitive benefits when this compound is used alone. | nih.govnih.govconsensus.app |
| Animal Studies | Improved memory, reduced neuroinflammation, and decreased Alzheimer's pathology in mouse models. | consensus.app |
| Mechanistic | Antioxidant and anti-inflammatory properties may protect neurons and reduce neuroinflammation. | mdpi.comhilarispublisher.comconsensus.app |
Interactions with Other Bioactive Compounds
Interactions with Other Carotenoids
Interactions between beta-carotene (B85742) and other carotenoids have been observed and suggested in various studies. oup.comresearchgate.net These interactions can be complex and may involve competitive effects during absorption and metabolism, as well as synergistic or antagonistic effects on biological functions. oup.com
Competitive Absorption and Metabolism
Evidence suggests that competitive interactions can occur among different carotenoids during the absorption process in the intestine. nih.govoup.comhogrefe.com This competition may arise during micellization, which is the process by which fat-soluble compounds like carotenoids are incorporated into mixed micelles for uptake by intestinal cells, or during cellular uptake itself, potentially involving shared membrane proteins like SR-BI and CD36. oup.comhogrefe.com Studies have shown that the presence of other carotenoids can hinder this compound absorption, and conversely, high levels of this compound can reduce the absorption of other carotenoids, such as lutein (B1675518) and canthaxanthin. hogrefe.comresearchgate.net For instance, an in vitro study using Caco-2 intestinal cells demonstrated that the absorption rates of lutein and zeaxanthin (B1683548) exceeded that of this compound. hogrefe.com
The metabolism of carotenoids, including the cleavage of provitamin A carotenoids like this compound into retinal, can also be subject to interactions. nih.govnih.gov The enzyme this compound 15,15'-dioxygenase is primarily responsible for the central cleavage of this compound. nih.gov The presence of other carotenoids might influence the activity of this enzyme or compete for metabolic pathways.
Synergistic and Antagonistic Effects (e.g., with Lycopene (B16060), Lutein, Zeaxanthin)
Research has explored the interactions between this compound and specific carotenoids like lycopene, lutein, and zeaxanthin. These carotenoids are often found together in foods and accumulate in various tissues, where they may exert antioxidant functions by quenching singlet oxygen or free radicals. researchgate.net
Studies on the interactions between this compound and lutein have shown that this compound can significantly reduce the serum levels of lutein when administered together. researchgate.netannualreviews.org Conversely, the effect of lutein on this compound levels can vary among individuals. researchgate.net
Regarding zeaxanthin, a competitive interaction with this compound has also been reported. researchgate.net High dietary intake of this compound has been shown to decrease the concentrations of both lutein and zeaxanthin in plasma and tissues, including the retina. researchgate.net This suggests that high levels of this compound might negatively impact the accumulation of these xanthophylls in target tissues.
The interaction between this compound and lycopene has also been investigated, with some studies indicating that this compound supplementation can reduce lycopene concentrations in low-density lipoproteins and serum. annualreviews.org However, other studies have found no such effect or even an increase in lycopene concentration after this compound supplementation in certain populations. annualreviews.org The equivocal nature of these findings highlights the complexity of carotenoid interactions, which can be influenced by various factors including the amounts and combinations consumed, the food matrix, and individual differences. oup.comannualreviews.org
Interactions with Other Antioxidants (e.g., Vitamin E, Vitamin C)
This compound can interact with other antioxidants, such as Vitamin E (alpha-tocopherol) and Vitamin C (ascorbic acid), influencing their collective antioxidant defense mechanisms. researchgate.netnih.govmdpi.com
Vitamin E is a lipophilic antioxidant primarily located in cell membranes and lipoproteins, where it scavenges peroxyl radicals. researchgate.netnih.gov Vitamin C is a hydrophilic antioxidant found in aqueous compartments like the cytosol and plasma. researchgate.net It can regenerate the oxidized form of Vitamin E, restoring its antioxidant capacity. lsu.eduresearchgate.net
This compound, being more lipophilic than alpha-tocopherol (B171835), is thought to be present in the interior of membranes or lipoproteins, allowing it to scavenge radicals within the lipophilic environment. nih.gov In vitro studies suggest a cooperative interaction between this compound and alpha-tocopherol, where this compound may help regenerate alpha-tocopherol radicals. mdpi.com Subsequently, the generated carotenoid radical might be regenerated by Vitamin C. mdpi.com While the cooperative interaction between Vitamin C and Vitamin E is considered probable, the interaction between Vitamin C and this compound is considered improbable, whereas that between Vitamin E and this compound may be possible. nih.gov
Studies investigating the combined effects of this compound, Vitamin E, and Vitamin C have yielded mixed results regarding their impact on various health outcomes. mdpi.comnih.gov This complexity underscores the need for further research to fully understand the nature and implications of these interactions in vivo.
Interactions with Other Phytochemicals
The bioavailability and effects of this compound can also be influenced by interactions with other phytochemicals present in plant foods. While specific interactions with a wide range of phytochemicals are an area of ongoing research, some evidence suggests that certain dietary components can affect this compound absorption. For example, dietary pectin (B1162225) supplementation has been shown to decrease this compound absorption. nih.gov
Furthermore, the presence of other dietary factors, such as fat content in a meal, is known to significantly impact the absorption of this compound and other fat-soluble compounds. nih.govhogrefe.comcambridge.org This is because fat facilitates the formation of mixed micelles necessary for carotenoid uptake. hogrefe.com
The complex interplay between this compound and the diverse array of phytochemicals in whole foods likely contributes to the observed health effects of fruit and vegetable consumption, which are often attributed to the synergistic actions of multiple bioactive compounds rather than individual nutrients in isolation. ahajournals.org
Analytical Methodologies in Beta Carotene Research
Extraction and Sample Preparation Techniques
Effective extraction is a critical initial step in beta-carotene (B85742) analysis, as it must be released from the sample matrix before chromatographic or spectroscopic analysis. This compound is a lipophilic compound, and its extraction typically involves the use of organic solvents. Common solvents employed include dichloromethane, acetone (B3395972), methanol (B129727), acetonitrile (B52724), and cyclohexane. nih.govfishersci.ca The selection of the most suitable solvent can depend on the nature of the sample matrix to optimize extraction efficiency. For instance, acetone has been found effective for extracting this compound for subsequent UV-Vis and NIR spectroscopic analysis in pumpkin samples, while acetonitrile was used for FTIR analysis of the same samples. nih.govresearchgate.net
Sample preparation techniques vary depending on the sample type. For solid samples, grinding is often necessary to increase the surface area and facilitate the release of this compound. europa.eu Following the addition of solvents, techniques like magnetic stirring or ultrasonic baths can be used to enhance extraction efficiency. nih.goveuropa.eu Centrifugation is commonly employed to separate the solvent extract containing this compound from the solid residue. nih.gov In some cases, repeating the extraction process until the solid material is colorless indicates complete extraction of the pigment. nih.gov Concentration of the extract, often achieved through rotary evaporation, may be required to concentrate this compound to levels detectable by analytical instruments. europa.eu Due to this compound's sensitivity to light and oxidation, sample preparation is often performed under subdued light, and extracts are stored at low temperatures, such as in a freezer, to maintain stability. fishersci.cadiva-portal.org For matrices with high lipid content, such as nuts, seeds, and legumes, specialized sample preparation is necessary to prevent lipid oxidation, which can degrade this compound, and to improve its recovery. mdpi.com Enzymatic treatments can also be incorporated into the extraction procedure to aid in releasing this compound from complex matrices like animal feed. europa.eu The specific extraction procedure may be adjusted based on the anticipated concentration of this compound in the sample. europa.eu
Chromatographic Methods
Chromatographic techniques are indispensable for separating this compound from other carotenoids, isomers, and co-extracted compounds present in the sample matrix, enabling accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) and UHPLC
High-Performance Liquid Chromatography (HPLC) is the most widely utilized method for carotenoid analysis due to its precision and effectiveness in separating individual carotenoids. mdpi.com Ultra-High Performance Liquid Chromatography (UHPLC), a more recent advancement, offers advantages such as significantly reduced analysis times and lower solvent consumption compared to conventional HPLC. researchgate.netwaters.com
Reversed-phase columns, particularly C18 stationary phases, are commonly used for the separation of this compound and other carotenoids due to their non-polar nature. diva-portal.orgfrontiersin.org The mobile phase typically consists of mixtures of organic solvents. An isocratic method using a mixture of methanol and methyl tert-butyl ether (MTBE) (60:40 v/v) on a C18 column has been successfully applied for this compound separation. diva-portal.org More complex mobile phase compositions, including mixtures of butylated hydroxytoluene (BHT), isopropanol, N-ethyldiisopropylamine, ammonium (B1175870) acetate (B1210297), acetonitrile, and methanol, are also employed, such as in official analytical methods. europa.euwaters.com
HPLC systems are frequently coupled with detectors that can monitor this compound's strong absorbance in the visible light spectrum. UV-Vis detectors and Diode Array Detectors (DAD) are standard choices for carotenoid analysis. mdpi.comfrontiersin.orgscribd.com this compound is typically detected by monitoring absorbance at wavelengths around 450 nm. diva-portal.org HPLC methods are routinely used for the quantitative determination of this compound in various samples, including plant extracts and dietary supplements. waters.comscribd.com Quantification is achieved by comparing the peak areas or heights of this compound in samples to a calibration curve generated using known concentrations of a this compound standard. diva-portal.orgscribd.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Coupling Liquid Chromatography with Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides powerful capabilities for the precise identification and structural elucidation of carotenoids. mdpi.com This hyphenated technique is particularly valuable for analyzing complex samples, confirming the identity of this compound, and studying its metabolites. LC-MS/MS allows for the sensitive detection and quantification of this compound. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization technique for the MS analysis of nonpolar carotenoids like this compound, known for its efficiency with lipophilic compounds. mdpi.comresearchgate.net Electrospray ionization (ESI) and atmospheric pressure photoionization (APPI) have also been investigated as ionization sources, with APCI often demonstrating superior ionization efficiency for carotenoids. researchgate.net
LC-MS methods have been developed for the quantification of this compound in biological samples such as human plasma and chylomicron fractions, especially in studies utilizing stable isotopes to trace this compound absorption and metabolism. nih.gov These methods can simplify sample preparation by avoiding steps like saponification, allowing for the analysis of both intact this compound and its ester metabolites. nih.gov Selected ion monitoring (SIM) is a common MS mode used to specifically detect ions corresponding to native and isotopically labeled this compound, enhancing sensitivity and specificity. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is generally not the primary method for analyzing intact this compound due to its high molecular weight and low volatility, which make it unsuitable for GC analysis without derivatization. However, GC-MS plays a role in carotenoid research, particularly in the analysis of the fatty acid composition of samples. This is relevant when studying lipid-rich matrices or investigating the association of this compound with lipids, as GC-MS is well-suited for the analysis of fatty acid methyl esters (FAMEs) derived from saponification of lipids. frontiersin.orgmdpi.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, relatively inexpensive, and rapid chromatographic technique that can be used for the separation and preliminary identification of this compound. It involves separating compounds on a thin layer of stationary phase, typically silica (B1680970) gel, coated on a plate. mdpi.com TLC can be used for monitoring the progress of reactions or purification steps involving this compound, or as a screening tool. mdpi.com While generally less quantitative than HPLC, TLC can provide a visual separation based on the differential migration of this compound and other compounds according to their polarity and interaction with the stationary and mobile phases. mdpi.com More advanced analytical strategies have incorporated TLC as a separation step prior to more sophisticated techniques like HPLC-DAD-ESI-MS to improve the accuracy of identification. mdpi.com
Spectroscopic Methods
Spectroscopic methods provide valuable information about this compound based on its interaction with electromagnetic radiation. These techniques can be used for detection, quantification, and structural characterization.
UV-Vis spectroscopy is a widely used and accessible method for the analysis of this compound, capitalizing on its strong absorption in the visible region of the spectrum. This strong absorbance is a result of the extensive system of conjugated double bonds in the this compound molecule. scribd.comijfmr.com this compound typically exhibits characteristic absorption maxima between 400 and 500 nm, with the exact wavelengths being influenced by the solvent used. For example, an absorption peak maximum at 453 nm has been reported for this compound in acetone when analyzed by UV-Vis spectroscopy. nih.govresearchgate.net UV-Vis spectroscopy is frequently used for the quantitative determination of this compound by measuring the absorbance of a sample at a specific wavelength and comparing it to a calibration curve prepared from standard solutions of known concentrations. scribd.com
Raman spectroscopy is a powerful, non-destructive technique that provides detailed molecular and structural information about this compound by analyzing the inelastic scattering of light. nih.gov Resonance Raman spectroscopy is particularly effective for carotenoids, as using excitation wavelengths that are in resonance with their electronic absorption bands significantly enhances the Raman signal. ijfmr.comnih.gov This technique has been successfully applied to detect this compound in various biological matrices, including microorganisms, and can help differentiate it from other carotenoids based on characteristic vibrational frequencies. nih.govresearchgate.net Key Raman shifts for this compound are typically observed around 1520 cm⁻¹, corresponding to the C=C stretching vibration, and around 1155 cm⁻¹, attributed to the C-C stretching vibration. nih.gov
Other spectroscopic techniques, such as Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy, have also been applied in the analysis of this compound, particularly in the context of analyzing agricultural products and plant materials. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and conformational information about carotenoids. While a powerful tool for structural elucidation, NMR typically requires larger sample quantities and can be more time-consuming compared to other analytical methods. nih.govresearchgate.net
UV-VIS Spectrophotometry
UV-VIS spectrophotometry is a widely used and convenient method for the quantitative analysis of carotenoids, including this compound. nih.gov This technique measures the absorbance of light by a sample at different wavelengths. This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, specifically between 400-500 nm, due to its conjugated double bond system. ijfmr.com A maximum absorption is typically observed around 450-453 nm in solvents like ethanol (B145695) or acetone. nih.govijfmr.comresearchgate.net Weaker absorption bands may also be present at approximately 427 nm and 466 nm. ijfmr.com The concentration of this compound in a sample can be determined by measuring the absorbance at a specific wavelength, such as 453 nm, and using a calibration curve or a known extinction coefficient. researchgate.netgoogle.com UV-VIS spectrophotometry has been applied to determine this compound content in various samples, including pumpkin and fruits. nih.govwjarr.com
Raman Spectroscopy
Raman spectroscopy is a powerful technique for analyzing the molecular composition and structural changes in biological samples, including the characterization of carotenoids. oxinst.commdpi.com It is based on the principle of Raman scattering, where inelastic scattering of light by molecules provides information about their vibrational modes. mdpi.com The polyene chain structure of carotenoids makes them highly sensitive to Raman spectroscopy, primarily due to the stretching vibrations of their conjugated double bonds. mdpi.com The Raman spectra of carotenoids are characterized by distinct bands, with the most prominent typically appearing in the range of 1500–1570 cm⁻¹ (assigned to the ν(C=C) stretching vibration) and 1130–1172 cm⁻¹ (assigned to the ν(C-C) stretching vibration) of the conjugated polyene chain. mdpi.com Another characteristic band is observed around 1005–1020 cm⁻¹, originating from the in-plane rocking motions of the methyl groups attached to the polyene chain. mdpi.com The positions and intensities of these bands are influenced by the structure and conjugation length of the carotenoid. mdpi.comnih.gov Resonance Raman spectroscopy (RRS), which utilizes excitation wavelengths near the electronic absorption of carotenoids, can significantly enhance the Raman signal intensity. mdpi.comspectroscopyonline.com This resonance effect makes Raman spectroscopy an excellent tool for both qualitative and quantitative analysis of carotenoids in various matrices. mdpi.com Raman spectroscopy has been used to study this compound in different contexts, including chicken skins and complexed with proteins. oxinst.commdpi.com
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy, which operates in the wavelength region between 800 and 2500 nm, has been explored for the evaluation and quantitative determination of this compound content. nih.govsciendo.com NIR spectroscopy is a rapid and non-destructive technique that can be used for carotenoid measurement. sciendo.comactahort.org Studies have shown that NIR spectroscopy can be used to predict this compound content in various samples, such as pumpkin and tomatoes. nih.govsciendo.comactahort.org Predictive models, often developed using techniques like partial least squares (PLS) regression, correlate the NIR spectra with this compound concentrations determined by reference methods like HPLC. sciendo.commdpi.com While NIR spectroscopy shows potential for this compound analysis, the accuracy of prediction can vary depending on the matrix and the specific carotenoid isomer. mdpi.comnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy, operating in the mid-infrared region (4000–400 cm⁻¹), is another powerful tool that has been applied for the quantitative determination and identification of this compound. nih.govujconline.netuni-plovdiv.bg FTIR spectroscopy provides a spectral fingerprint of molecules based on their vibrational modes. rsc.org Characteristic infrared bands in the FTIR spectrum of this compound are associated with vibrations of its polyene backbone, including C=C–C stretching and C=C–C and C–C–C skeletal deformations. cgiar.org Specific bands can also be indicative of the presence of different cis isomers. ujconline.netujconline.net For instance, infrared bands between 1250 cm⁻¹ and 740 cm⁻¹ can be characteristic of the 7-cis configuration, while a band at 780 cm⁻¹ may indicate the presence of the 15-cis configuration. ujconline.netujconline.netasianpubs.org Coupled C=C—C stretchings around 1720 cm⁻¹ and 1680 cm⁻¹ can also be observed for cis isomers. ujconline.netujconline.net FTIR spectroscopy has been used to confirm the presence of this compound in various vegetable and fruit extracts. ujconline.netujconline.net
Challenges in this compound Analysis
Analyzing this compound presents several challenges, primarily due to its inherent instability and the existence of various forms. creative-proteomics.comcabidigitallibrary.orgnih.govresearchgate.net
Degradation Products and Isomeric Forms
This compound is susceptible to degradation when exposed to environmental factors such as heat, light, oxygen, acids, and enzymatic activity. cabidigitallibrary.orgnih.govresearchgate.netmdpi.comrsc.org This degradation can lead to the formation of numerous oxidation and cleavage products. nih.govresearchgate.netrsc.org Depending on the degradation mechanism, bond cleavage can occur at different positions along the conjugated system, resulting in a diverse array of degradation products, including volatile compounds like beta-cyclocitral, beta-ionone, and dihydroactinidiolide, as well as non-volatile products like apocarotenals and epoxy-beta-carotenals. nih.govrsc.orgcaass.org.cn The presence of these degradation products can interfere with the accurate analysis and quantification of intact this compound. creative-proteomics.comnih.gov
Furthermore, this compound exists in various isomeric forms, primarily as geometric isomers arising from the orientation around its double bonds. google.commdpi.comresearchgate.net The most common naturally occurring form is the all-trans isomer, but cis isomers such as 9-cis, 13-cis, and 15-cis this compound are also found in nature and can be formed during processing or storage. google.commdpi.comresearchgate.netmdpi.comresearchgate.net These isomers have different physicochemical properties and can affect the analytical results. researchgate.netresearchgate.net Separating and quantifying these different isomeric forms can be challenging, particularly in complex matrices. researchgate.net The rate of this compound degradation into oxidation and cleavage products is generally higher than the rate of isomerization. mdpi.com The instability and hydrophobicity of this compound and its degradation products necessitate careful handling during sample preparation, extraction, and analysis to prevent artificial degradation and preserve the original composition. nih.govresearchgate.net
Conclusion and Future Research Directions
Reconciliation of Discrepant Findings in Observational and Intervention Studies
A significant paradox in beta-carotene (B85742) research is the conflicting results between observational studies and randomized controlled intervention trials. Observational studies have frequently reported an inverse association between the consumption of fruits and vegetables rich in this compound and the risk of chronic diseases, including various cancers and cardiovascular disease. nih.govnih.govnih.gov These findings initially suggested a strong protective effect of this compound.
However, several large-scale, randomized intervention trials have not only failed to replicate these benefits but, in some cases, have indicated potential harm, particularly an increased risk of lung cancer in smokers and asbestos-exposed workers who received high-dose this compound supplements. nih.govoup.comnih.gov This discrepancy can be attributed to several factors. Firstly, in observational studies, this compound may act as a marker for a healthier lifestyle, which includes a higher intake of other protective nutrients found in fruits and vegetables like vitamin C, folic acid, and various polyphenols. nih.govnih.gov Therefore, the observed benefits may not be attributable to this compound alone but to the synergistic effect of a nutrient-rich diet.
Future research should focus on understanding the conditions under which this compound supplementation might be beneficial versus harmful, potentially leading to more targeted and safer applications.
Elucidating Complex Molecular Mechanisms
The biological effects of this compound are mediated through a variety of complex molecular mechanisms that extend beyond its antioxidant capacity. As an antioxidant, it effectively quenches singlet oxygen and scavenges free radicals, thereby protecting lipids and DNA from oxidative damage. oup.commskcc.org
Beyond its antioxidant role, this compound and its metabolites can modulate gene expression and influence signaling pathways involved in cell proliferation, differentiation, and apoptosis. mdpi.com For instance, this compound has been shown to reduce cell growth and induce apoptosis in cancer cell lines through the expression of caveolin-1 (B1176169). mskcc.org It can also modulate the expression of genes via nuclear hormone receptors, such as the retinoic acid receptor (RAR) and retinoid X receptor (RXR), after being converted to retinoids. cambridge.orgresearchgate.net
Furthermore, there is emerging evidence that oxidized metabolites of this compound may activate the Keap1/Nrf2/ARE pathway. nih.gov The Nrf2 transcription factor is a key regulator of cellular redox homeostasis and protects against tumorigenesis. mdpi.com Under normal conditions, Keap1 targets Nrf2 for degradation. nih.gov However, under oxidative stress, this inhibition is lifted, allowing Nrf2 to activate the transcription of antioxidant and detoxification genes. nih.gov Some studies suggest that carotenoids like lycopene (B16060) and, to a lesser extent, this compound can upregulate Nrf2, leading to an increase in protective enzymes such as NQO1 and GCL. nih.gov
A deeper understanding of these molecular pathways is crucial for clarifying the diverse biological activities of this compound and for the development of targeted therapeutic strategies.
Investigation of Metabolite Bioactivity
The biological effects of this compound are not solely attributable to the parent molecule but also to its various metabolites. The primary metabolic pathway for this compound is its cleavage into retinal, which can then be converted to retinol (B82714) (vitamin A) and retinoic acid. nih.govmdpi.comresearchgate.net Retinoic acid is a potent signaling molecule that regulates gene expression by activating RARs and RXRs, thereby influencing a wide range of physiological processes. researchgate.netcambridge.org
This compound can undergo either symmetric (central) cleavage by the enzyme β-carotene 15,15′-oxygenase (BCO1) to yield two molecules of retinal, or asymmetric (eccentric) cleavage by β-carotene 9′,10′-oxygenase (BCO2), which produces a series of β-apocarotenals. nih.govmdpi.com These apocarotenoids can be further metabolized and may possess their own distinct biological activities. nih.gov
Interestingly, some research indicates that certain eccentrically cleaved products of this compound, such as β-apo-14′-carotenal and β-apo-13-carotenone, can act as antagonists to retinoic acid receptors. nih.gov This suggests that under conditions of high this compound intake and oxidative stress, an accumulation of these metabolites could disrupt normal retinoid signaling, potentially explaining some of the adverse effects observed in supplementation trials. nih.govnewswise.com
Future research is needed to fully characterize the spectrum of this compound metabolites and to elucidate their specific biological functions and potential interactions with cellular signaling pathways.
Personalized Nutrition and Genetic Predisposition
The response to this compound intake exhibits significant interindividual variability, which can be partly explained by genetic factors. A key enzyme in this compound metabolism is β-carotene 15,15′-monooxygenase 1 (BCO1), which is responsible for the conversion of this compound to retinal. geneticlifehacks.comnih.govtoolboxgenomics.com
Genetic polymorphisms in the BCO1 gene can significantly impact the efficiency of this conversion. geneticlifehacks.comnih.gov Individuals with certain single nucleotide polymorphisms (SNPs), such as rs12934922 and rs7501331, have a reduced ability to convert this compound into vitamin A, with some studies showing a reduction in conversion efficiency by as much as 32% to 69%. toolboxgenomics.comnih.gov This can lead to higher circulating levels of this compound and lower levels of retinol, potentially affecting vitamin A status, especially in individuals who rely heavily on plant-based sources of this nutrient. dnalabs.ca
These genetic variations underscore the importance of a personalized approach to nutrition. For individuals who are "poor converters" of this compound, a higher intake of preformed vitamin A from animal sources might be necessary to meet their requirements. dnalabs.cayoutube.com Understanding an individual's genetic predisposition can help in tailoring dietary recommendations to optimize their carotenoid and vitamin A status. dfmedica.it
Further research into the interplay between genetics, this compound metabolism, and health outcomes will be instrumental in developing personalized nutritional strategies. Other genes involved in carotenoid uptake and transport, such as SCARB1 (encoding scavenger receptor class B type I) and CD36, also contribute to the variability in carotenoid status and warrant further investigation. nih.govnih.gov
Therapeutic Potential and Novel Applications
Despite the controversies surrounding high-dose supplementation, this compound continues to be investigated for its therapeutic potential in various health conditions. It has been approved by the USFDA as a treatment for erythropoietic protoporphyria, a genetic disorder characterized by severe photosensitivity. juniperpublishers.comwebmd.com
Research suggests that a diet rich in this compound may lower the risk of cardiovascular diseases, stroke, and age-related conditions. juniperpublishers.comnih.govresearchgate.net Its antioxidant and anti-inflammatory properties are thought to contribute to these protective effects. mskcc.orgnih.gov For instance, this compound is transported in low-density lipoproteins (LDL) and may protect them from oxidation, a key step in the development of atherosclerosis. nih.gov
The anti-cancer properties of this compound are also an area of active research. oup.com While high-dose supplements have shown mixed results, dietary intake of this compound has been associated with a reduced risk of certain cancers in some studies. nih.govmdpi.com In vitro studies have demonstrated that this compound can inhibit the growth of various tumor cells. mskcc.orgoup.com
Moreover, this compound has been shown to possess immunomodulatory effects, stimulating lymphocyte responses and the activity of natural killer cells. nih.govmdpi.com This suggests a potential role in enhancing immune function.
Future research is exploring novel applications for this compound, including its use in cosmetics and as a functional food ingredient. oup.commarketreportanalytics.com Advances in nanotechnology and delivery systems are being investigated to enhance its bioavailability and stability, which could open up new avenues for its therapeutic use. researchgate.netmarketreportanalytics.com
Q & A
Q. What experimental designs are optimal for quantifying beta-carotene in plant or biological tissues?
To quantify this compound, use spectrophotometric analysis with specific wavelength measurements (e.g., 453–663 nm) and apply validated equations such as: This compound (mg/100 g FW) = 0.216A₆₆₃ – 1.22A₆₄₅ – 0.034A₅₀₅ + 0.452A₄₅₃ . Ensure homogenization protocols and absorbance measurements are standardized to minimize interference from chlorophyll or other pigments. Replicate experiments using a Completely Randomized Design (CRD) with factorial arrangements to account for variables like cultivar or post-harvest treatments .
Q. How should researchers address variability in this compound extraction efficiency?
Validate extraction protocols using triplicate samples and control variables such as solvent polarity, temperature, and centrifugation speed. Cross-validate results with HPLC or mass spectrometry for accuracy . Report recovery rates and purity metrics (e.g., via UV-Vis spectral purity indices) to ensure reproducibility .
Q. What statistical methods are appropriate for this compound dose-response studies?
Use Analysis of Variance (ANOVA) for factorial experiments and apply post-hoc tests like Fisher’s Least Significant Difference (LSD) to compare means. For dose-response curves, employ nonlinear regression models (e.g., log-logistic) to estimate EC₅₀ values .
Advanced Research Questions
Q. How can conflicting findings on this compound’s health effects (e.g., cancer risk) be methodologically reconciled?
Analyze subgroup interactions (e.g., smoker vs. non-smoker status, baseline nutrient levels) and adjust for confounders like alcohol intake or dosage duration. For example, the ATBC Study found a 16% increased lung cancer risk in smokers supplemented with 20 mg/day this compound, highlighting the need for stratified randomization in clinical trials . Use meta-analyses to aggregate data across studies while accounting for heterogeneity in populations and intervention designs .
Q. What advanced techniques improve this compound detection in optically dense tissues?
Combine experimental optical clearing (e.g., tissue compression/immersion in glycerol) with analytical methods like diffuse reflectance spectroscopy (DRS). Optimize spectrometer parameters (e.g., halogen lamp power, integration time) to enhance signal-to-noise ratios in turbid samples .
Q. How do bioaccessibility models for this compound differ between in vitro and in vivo systems?
In vitro models (e.g., simulated digestion) often overestimate bioavailability due to simplified lipid matrices. Validate findings with in vivo absorption studies using stable isotope tracing or lymphatic cannulation in animal models. Address discrepancies by incorporating enterocyte uptake kinetics and lymphatic transport mechanisms .
Q. What methodological gaps exist in cross-study comparisons of this compound’s antioxidant efficacy?
Standardize assays (e.g., ORAC, TEAC) across labs and control for matrix effects (e.g., interaction with tocopherols). Publish raw absorbance data and calibration curves to enable direct comparisons. For clinical studies, report baseline serum this compound levels and dietary intake logs .
Data Contradiction Analysis
Q. Why do observational studies report this compound’s protective effects, while RCTs show null or adverse outcomes?
Observational studies may conflate this compound intake with broader dietary patterns (e.g., fruit/vegetable consumption). RCTs like the Women’s Health Study (50 mg this compound alternate days) found no cancer risk reduction, suggesting isolated supplementation lacks synergistic phytochemicals present in whole foods. Methodologically, prioritize food-based interventions or combinatorial nutrient trials .
Methodological Tables
| Statistical Test | Use Case | Example |
|---|---|---|
| Factorial ANOVA | Multi-variable experimental designs | Cultivar × post-blooming effects |
| LSD post-hoc test | Pairwise mean comparisons | Treatment efficacy ranking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
